3-hydroxytridecanoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C34H60N7O18P3S |
|---|---|
分子量 |
979.9 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxytridecanethioate |
InChI |
InChI=1S/C34H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-22(42)17-25(44)63-16-15-36-24(43)13-14-37-32(47)29(46)34(2,3)19-56-62(53,54)59-61(51,52)55-18-23-28(58-60(48,49)50)27(45)33(57-23)41-21-40-26-30(35)38-20-39-31(26)41/h20-23,27-29,33,42,45-46H,4-19H2,1-3H3,(H,36,43)(H,37,47)(H,51,52)(H,53,54)(H2,35,38,39)(H2,48,49,50) |
InChI 键 |
DGCKWHYVMOUMCS-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Pivotal Role of 3-Hydroxytridecanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial beta-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are essential for cellular energy production. While the oxidation of even-chain fatty acids is well-characterized, the metabolism of odd-chain fatty acids, though less common, presents unique biochemical steps. This technical guide provides an in-depth exploration of the role of 3-hydroxytridecanoyl-CoA, a key intermediate in the beta-oxidation of tridecanoic acid (a 13-carbon fatty acid). A comprehensive understanding of this process is crucial for researchers investigating metabolic disorders, developing novel therapeutics, and exploring the nuances of cellular energy homeostasis.
The beta-oxidation of long-chain fatty acids is primarily facilitated by the mitochondrial trifunctional protein (MTP), an enzyme complex embedded in the inner mitochondrial membrane.[1] This complex catalyzes three sequential reactions: 2-enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase.[1][2] this compound is the specific substrate for the LCHAD activity of the MTP complex during the breakdown of tridecanoic acid.
The Biochemical Pathway: Oxidation of Tridecanoic Acid
The mitochondrial beta-oxidation of tridecanoyl-CoA follows the same fundamental four-step process as even-chain fatty acids until the final cycle.
-
Dehydrogenation: Tridecanoyl-CoA is oxidized by a long-chain acyl-CoA dehydrogenase (LCAD) to form trans-Δ²-tridecenoyl-CoA.
-
Hydration: The mitochondrial trifunctional protein's enoyl-CoA hydratase activity hydrates trans-Δ²-tridecenoyl-CoA to produce L-3-hydroxytridecanoyl-CoA.
-
Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) component of the MTP complex then oxidizes L-3-hydroxytridecanoyl-CoA to 3-ketotridecanoyl-CoA, reducing NAD+ to NADH.
-
Thiolysis: Finally, the thiolase activity of MTP cleaves 3-ketotridecanoyl-CoA, yielding acetyl-CoA and undecanoyl-CoA (an 11-carbon acyl-CoA).
This cycle repeats, shortening the acyl-CoA chain by two carbons in each round, until the final three carbons remain as propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.
Quantitative Data on L-3-Hydroxyacyl-CoA Dehydrogenase Activity
| Substrate (3-Hydroxyacyl-CoA) | Chain Length | Apparent Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 25.0 | 138 |
| 3-Hydroxyhexanoyl-CoA | C6 | 7.7 | 152 |
| 3-Hydroxyoctanoyl-CoA | C8 | 3.6 | 165 |
| 3-Hydroxydecanoyl-CoA | C10 | 2.5 | 178 |
| 3-Hydroxydodecanoyl-CoA | C12 | 2.0 | 155 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 1.8 | 120 |
| 3-Hydroxypalmitoyl-CoA | C16 | 1.7 | 98 |
Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Substrates of Various Chain Lengths.[3] Data for this compound (C13) is not available.
Experimental Protocols
Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from a method for assaying L-3-hydroxyacyl-CoA dehydrogenase with substrates of various chain lengths and can be applied to this compound.[3] The assay is based on a coupled system where the 3-ketoacyl-CoA product is cleaved by 3-ketoacyl-CoA thiolase, making the reaction irreversible and preventing product inhibition.
Materials:
-
Purified L-3-hydroxyacyl-CoA dehydrogenase or mitochondrial extract
-
This compound (substrate) - Note: This may need to be synthesized as it is not commonly commercially available.
-
3-Ketoacyl-CoA thiolase (coupling enzyme)
-
Coenzyme A (CoA)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
0.5 mM NAD⁺
-
0.1 mM CoA
-
10 µg/mL 3-Ketoacyl-CoA thiolase
-
-
Initiation of Reaction: Add the enzyme source (purified L-3-hydroxyacyl-CoA dehydrogenase or mitochondrial extract) to the reaction mixture and incubate for 2 minutes at 37°C to establish a baseline.
-
Substrate Addition: Initiate the reaction by adding this compound to a final concentration of 10-100 µM.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH. Record the absorbance at regular intervals for 5-10 minutes.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Synthesis of this compound
Note: This is a generalized outline and requires a strong background in organic chemistry.
-
Activation of 3-Hydroxytridecanoic Acid: React 3-hydroxytridecanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the NHS ester of 3-hydroxytridecanoic acid.
-
Thioesterification: React the NHS ester of 3-hydroxytridecanoic acid with the free thiol group of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form this compound.
-
Purification: Purify the resulting this compound using chromatographic techniques such as reversed-phase high-performance liquid chromatography (HPLC).
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples. While a specific protocol for this compound is not widely published, a general approach can be followed.
Sample Preparation:
-
Extraction: Extract acyl-CoAs from tissue or cell samples using a suitable solvent system, such as a mixture of isopropanol (B130326) and an aqueous buffer.
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs using a C18 SPE cartridge.
-
Derivatization (Optional): Derivatization may be employed to enhance ionization efficiency and chromatographic separation.
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a reversed-phase C18 column with a gradient of acetonitrile (B52724) in water containing an ion-pairing agent or an appropriate buffer.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in positive or negative ion mode. For quantification, use multiple reaction monitoring (MRM) by selecting a specific precursor ion (the molecular ion of this compound) and a characteristic product ion.
Clinical Significance
Deficiencies in the mitochondrial trifunctional protein, particularly LCHAD deficiency, are inherited metabolic disorders that can have severe clinical consequences.[2][4] These deficiencies lead to an inability to properly metabolize long-chain fatty acids, resulting in the accumulation of toxic intermediates, including long-chain 3-hydroxyacylcarnitines.[2] Symptoms can include hypoketotic hypoglycemia, cardiomyopathy, myopathy, and liver dysfunction.[2] The study of odd-chain fatty acid oxidation and intermediates like this compound is therefore essential for understanding the pathophysiology of these diseases and for developing effective diagnostic and therapeutic strategies.
Conclusion
This compound is a crucial, albeit transient, intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Its metabolism is intrinsically linked to the function of the mitochondrial trifunctional protein, and disruptions in this pathway can lead to significant metabolic disease. While specific quantitative data for this C13 intermediate remains elusive, the principles of long-chain fatty acid oxidation and the available experimental methodologies provide a solid foundation for its further investigation. This guide serves as a comprehensive resource for researchers and professionals dedicated to advancing our understanding of fatty acid metabolism and its role in human health and disease.
References
- 1. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies-A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Function of 3-Hydroxytridecanoyl-CoA in Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological function of 3-hydroxytridecanoyl-CoA, a key metabolic intermediate in the β-oxidation of odd-chain fatty acids. Tridecanoic acid (C13), though less abundant than its even-chain counterparts, plays a significant role in cellular energy homeostasis, and its metabolism generates unique products with important physiological implications. This document details the metabolic pathways involving this compound, the enzymes responsible for its transformation, and its relevance in health and disease. Particular emphasis is placed on the quantitative aspects of these processes, detailed experimental protocols for their study, and visualization of the associated signaling and metabolic pathways.
Introduction
This compound is a transient, chiral intermediate formed during the mitochondrial and peroxisomal β-oxidation of tridecanoic acid, a saturated odd-chain fatty acid. Unlike the more common even-chain fatty acids which are degraded exclusively to acetyl-CoA, the catabolism of odd-chain fatty acids yields both acetyl-CoA and a single molecule of propionyl-CoA.[1][2] This propionyl-CoA can be converted to succinyl-CoA, an anaplerotic substrate for the citric acid cycle, highlighting a key distinction in the metabolic fate of odd- versus even-chain fatty acids.[3] The metabolism of this compound is therefore a critical juncture in the pathway that determines the balance between these two important metabolic fuels.
Metabolic Pathways Involving this compound
This compound is primarily involved in the β-oxidation spiral. This process occurs in both mitochondria and peroxisomes, with distinct enzymatic machinery and regulatory mechanisms in each organelle.
Mitochondrial β-Oxidation of Tridecanoyl-CoA
The breakdown of tridecanoyl-CoA in the mitochondria follows the canonical β-oxidation pathway until the final three carbons. This compound is the product of the second step in each cycle.
Peroxisomal β-Oxidation
Peroxisomes also contribute to the oxidation of fatty acids, particularly very long-chain and branched-chain fatty acids. The initial steps of peroxisomal β-oxidation differ from the mitochondrial pathway, and the enzymes involved have distinct stereospecificity.
Enzymes Acting on this compound
Several key enzymes catalyze the reactions involving this compound. The substrate specificity and kinetic parameters of these enzymes are crucial for understanding the flux through the β-oxidation pathway.
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Mitochondrial Trifunctional Protein (MTP)
In mitochondria, the dehydrogenation of L-3-hydroxyacyl-CoAs is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) for long-chain substrates, which is a component of the mitochondrial trifunctional protein (MTP).[4] MTP is an α2β2 heterotetramer where the α-subunit contains the hydratase and dehydrogenase activities, and the β-subunit contains the thiolase activity.[4][5] For medium and short-chain 3-hydroxyacyl-CoAs, a soluble matrix enzyme, medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD), is responsible.[6]
D-Bifunctional Protein (DBP)
In peroxisomes, the hydration of trans-2-enoyl-CoA and the subsequent dehydrogenation of D-3-hydroxyacyl-CoA are catalyzed by a single polypeptide, the D-bifunctional protein (DBP).[7][8][9] DBP has two distinct catalytic domains for these activities and is stereospecific for the D-isomer of 3-hydroxyacyl-CoAs.[8][10]
Quantitative Data
Quantitative data on the enzyme kinetics and cellular concentrations of this compound are essential for modeling metabolic flux and understanding the regulation of odd-chain fatty acid oxidation. Data specific to the C13 substrate is limited; therefore, data for other medium to long-chain substrates are presented as a proxy.
Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases with Various Substrates
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA | ~5 | ~150 | Pig Heart | [11] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypalmitoyl-CoA | ~5 | ~50 | Pig Heart | [11] |
| (S)-3-Hydroxyacyl-CoA Dehydrogenase (FadB') | Acetoacetyl-CoA | 48 | 149 | Ralstonia eutropha | [12] |
Table 2: Cellular Concentrations of Acyl-CoAs
| Metabolite | Concentration (nmol/g tissue) | Tissue | Condition | Reference |
| Long-chain Acyl-CoA (total) | ~95 | Rat Liver | Fed | [13] |
| Long-chain Acyl-CoA (total) | ~220 | Rat Liver | Fasted | [13] |
| Propionyl-CoA | Enriched in nucleus vs. cytosol | Human Cells | - | [14] |
Note: Specific concentrations for this compound are not available. The total long-chain acyl-CoA pool is responsive to the metabolic state.
Regulation of Odd-Chain Fatty Acid Oxidation
The oxidation of odd-chain fatty acids is tightly regulated to meet the energetic demands of the cell. This regulation occurs at both the transcriptional and allosteric levels.
Transcriptional Regulation
The expression of genes encoding β-oxidation enzymes is controlled by a network of transcription factors, primarily the Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[13][15][16]
Allosteric Regulation
The entry of fatty acids into mitochondria is a key regulatory point. Carnitine palmitoyltransferase I (CPT1), which facilitates the transport of long-chain fatty acyl-CoAs across the outer mitochondrial membrane, is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis.[17] This prevents the simultaneous synthesis and degradation of fatty acids.
Clinical Relevance
Defects in the enzymes of long-chain fatty acid β-oxidation, such as LCHAD and MTP deficiency, are inherited metabolic disorders that can lead to the accumulation of 3-hydroxyacyl-CoAs and their corresponding 3-hydroxy fatty acids.[18][19] While specific disorders related to C13 metabolism are not as well-characterized as those for longer chains, the accumulation of long-chain 3-hydroxy fatty acids, in general, has been shown to have toxic effects, including the uncoupling of oxidative phosphorylation in mitochondria.[11]
Experimental Protocols
Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from a coupled enzyme assay that measures the NAD⁺-dependent oxidation of the L-3-hydroxyacyl-CoA substrate.[11]
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD⁺ solution (10 mM)
-
Coenzyme A (CoA-SH) solution (10 mM)
-
3-Ketoacyl-CoA thiolase (purified)
-
L-3-Hydroxyacyl-CoA substrate (e.g., L-3-hydroxydecanoyl-CoA as a proxy for L-3-hydroxytridecanoyl-CoA)
-
Enzyme sample (e.g., mitochondrial extract)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NAD⁺, and CoA-SH.
-
Add the 3-ketoacyl-CoA thiolase to the mixture.
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.
-
Immediately add the enzyme sample and mix thoroughly.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Mass Spectrometry-Based Analysis of 3-Hydroxy Fatty Acids
This method allows for the sensitive and specific quantification of 3-hydroxy fatty acids, which can accumulate in plasma or cell culture media in cases of β-oxidation defects.[20]
Materials:
-
Internal standard (e.g., deuterated 3-hydroxy fatty acid)
-
Organic solvents (e.g., chloroform, methanol)
-
Derivatizing agent (e.g., for esterification)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Spike the sample (plasma, cell media) with the internal standard.
-
Extract the lipids using an appropriate organic solvent mixture.
-
Hydrolyze the acyl-CoAs to free fatty acids.
-
Derivatize the fatty acids to enhance their volatility and ionization efficiency (e.g., methyl esterification for GC-MS).
-
Analyze the derivatized sample by GC-MS or LC-MS/MS.
-
Quantify the 3-hydroxy fatty acid based on the ratio of the peak area of the analyte to the internal standard. A characteristic fragmentation pattern for 3-hydroxy fatty acid methyl esters includes a prominent ion at m/z 103.[20]
Conclusion
This compound is a pivotal, albeit transient, intermediate in the catabolism of odd-chain fatty acids. Its metabolism at the heart of the β-oxidation spiral in both mitochondria and peroxisomes contributes to the cellular energy landscape by producing both acetyl-CoA and the gluconeogenic precursor, propionyl-CoA. While specific quantitative data for the C13 intermediate remains an area for further investigation, the principles governing its formation, conversion, and regulation are well-established within the broader context of fatty acid oxidation. Understanding the intricacies of this compound metabolism is crucial for elucidating the pathophysiology of inherited metabolic disorders and for the development of novel therapeutic strategies targeting cellular energy metabolism. Further research focusing on the specific kinetics and cellular dynamics of odd-chain fatty acid intermediates will undoubtedly provide deeper insights into their unique biological roles.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. Crystal structure of human mitochondrial trifunctional protein, a fatty acid β-oxidation metabolon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enzyme activity of mitochondrial trifunctional protein is not altered by lysine acetylation or lysine succinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal D-bifunctional protein deficiency: Three adults diagnosed by whole-exome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of gene transcription by fatty acids | animal | Cambridge Core [cambridge.org]
- 17. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 18. Diagnosis and Clinical Management of Long-chain Fatty-acid Oxidation Disorders: A Review [ouci.dntb.gov.ua]
- 19. Mitochondrial trifunctional protein deficiency - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Discovery and Initial Characterization of 3-Hydroxytridecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxytridecanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Its discovery and characterization have been integral to understanding the metabolic pathways governing lipid catabolism. This technical guide provides a comprehensive overview of the core principles underlying the discovery, synthesis, and initial characterization of this compound, tailored for researchers, scientists, and professionals in drug development. This document details the enzymatic reactions it participates in, offers detailed experimental protocols for its study, and presents key quantitative data.
Introduction: The Context of Discovery
The discovery of this compound is intrinsically linked to the broader elucidation of the fatty acid beta-oxidation pathway. This metabolic process, occurring within the mitochondria, is responsible for the breakdown of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[1] Early research focused on the oxidation of even-chain fatty acids. However, the metabolism of odd-chain fatty acids, such as tridecanoic acid, presented a unique biochemical puzzle.
The initial characterization of intermediates like this compound was not the result of a single discovery but rather a gradual accumulation of knowledge. The development of techniques in chromatography and mass spectrometry allowed for the separation and identification of various acyl-CoA thioesters from biological samples. While a singular "discovery paper" for this compound is not readily identifiable in historical literature, its existence was predicted and subsequently confirmed through the systematic study of the enzymes involved in beta-oxidation, particularly the 3-hydroxyacyl-CoA dehydrogenases.[2][3]
Role in Metabolic Pathways: Beta-Oxidation of Odd-Chain Fatty Acids
This compound is a key intermediate in the third step of the beta-oxidation spiral for tridecanoic acid (a 13-carbon fatty acid). The pathway involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons.
The metabolic fate of this compound is central to this process:
-
Formation: Tridecanoyl-CoA enters the beta-oxidation spiral. After the first two steps (dehydrogenation and hydration), this compound is formed from its corresponding enoyl-CoA derivative.
-
Oxidation: this compound is then oxidized by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH) to form 3-ketotridecanoyl-CoA.[4] This reaction is NAD+-dependent.
-
Thiolysis: Subsequently, 3-ketotridecanoyl-CoA is cleaved by a thiolase, yielding acetyl-CoA and undecanoyl-CoA (an 11-carbon acyl-CoA).
This cycle repeats until the final three-carbon remnant, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
Physicochemical and Biochemical Properties
While extensive quantitative data for the initial characterization of this compound is not consolidated in a single source, the following table summarizes key known and inferred properties based on related molecules.
| Property | Value/Description | Reference |
| Molecular Formula | C34H58N7O18P3S | Inferred |
| Molecular Weight | 977.8 g/mol | Inferred |
| Enzyme Commission No. | EC 1.1.1.35 (for L-3-hydroxyacyl-CoA dehydrogenase) | [2] |
| Substrate For | L-3-hydroxyacyl-CoA dehydrogenase | [4] |
| Product Of | Enoyl-CoA hydratase | [1] |
| Metabolic Pathway | Fatty acid beta-oxidation | [1][5] |
Experimental Protocols for Characterization
The initial characterization of this compound would have relied on a combination of chemical synthesis and enzymatic assays, followed by analytical confirmation. The following are detailed, representative protocols based on established methodologies for similar acyl-CoA esters.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from a commercially available precursor like tridecanal (B79276). A common approach is the Reformatsky reaction.
Protocol:
-
Synthesis of Ethyl 3-hydroxytridecanoate:
-
React tridecanal with ethyl bromoacetate (B1195939) in the presence of activated zinc metal in an appropriate solvent (e.g., anhydrous tetrahydrofuran).
-
The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).
-
The resulting product, ethyl 3-hydroxytridecanoate, is purified by column chromatography on silica (B1680970) gel.[6]
-
-
Hydrolysis to 3-hydroxytridecanoic acid:
-
The purified ethyl ester is hydrolyzed to the free fatty acid using a base, such as potassium hydroxide, in an ethanol/water mixture.
-
The reaction mixture is then acidified to precipitate the 3-hydroxytridecanoic acid, which is collected by filtration and can be further purified by recrystallization.
-
-
Activation to this compound:
-
The 3-hydroxytridecanoic acid is converted to its coenzyme A thioester. This can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester.
-
The activated ester is then reacted with the free thiol of coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5).
-
The final product, this compound, is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
The characterization of this compound as a substrate for L-3-hydroxyacyl-CoA dehydrogenase is a critical step. The activity of the enzyme can be monitored spectrophotometrically by measuring the rate of NAD+ reduction to NADH.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
To a quartz cuvette, add the reaction buffer, a solution of NAD+, and the purified or synthesized this compound.
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a known amount of purified L-3-hydroxyacyl-CoA dehydrogenase.
-
Immediately monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
The concentration of NADH produced can be determined using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[7]
-
Mass Spectrometry Analysis
Mass spectrometry is essential for the definitive identification and structural confirmation of this compound.
Protocol:
-
Sample Preparation:
-
The purified this compound is diluted in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water, acetonitrile, and formic acid).
-
-
Mass Spectrometry:
-
The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
Acquire a full scan mass spectrum in positive ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion of this compound for fragmentation.
-
The resulting fragmentation pattern will show characteristic losses corresponding to the coenzyme A moiety and the acyl chain, confirming the structure of the molecule. For instance, a characteristic fragment would correspond to the acyl chain itself after cleavage of the thioester bond.
-
Conclusion and Future Directions
This compound, as an intermediate in odd-chain fatty acid metabolism, holds significance for understanding cellular energy homeostasis. Deficiencies in the enzymes that metabolize this compound, such as L-3-hydroxyacyl-CoA dehydrogenase, can lead to serious metabolic disorders. A thorough understanding of its biochemical properties is therefore crucial for the development of diagnostic tools and therapeutic interventions for these conditions.
Future research may focus on the potential regulatory roles of this compound and other odd-chain acyl-CoAs in cellular signaling and gene expression. Furthermore, the development of more sensitive analytical methods will aid in the precise quantification of this and other low-abundance acyl-CoAs in various biological matrices, providing deeper insights into their physiological and pathological roles.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tridecanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]
- 7. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 3-Hydroxytridecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enzymatic synthesis of 3-hydroxytridecanoyl-CoA, a crucial intermediate in fatty acid metabolism. The document details the core enzymatic reaction, highlights key enzymes and their kinetic properties, and presents comprehensive experimental protocols for the synthesis and purification of the target molecule. Furthermore, it explores the potential role of medium-chain 3-hydroxy fatty acids in cellular signaling pathways. This guide is intended to be a valuable resource for researchers in metabolic engineering, drug discovery, and diagnostics.
Introduction
This compound is a medium-chain 3-hydroxyacyl-CoA that plays a role as an intermediate in the β-oxidation of odd-chain fatty acids. The enzymatic synthesis of this and other 3-hydroxyacyl-CoAs is of significant interest for the study of fatty acid metabolism, the development of diagnostic standards for metabolic disorders, and as building blocks for the synthesis of bioactive molecules. This guide focuses on the practical aspects of synthesizing this compound using enoyl-CoA hydratase.
The Core Enzymatic Reaction
The synthesis of this compound is achieved through the hydration of its corresponding α,β-unsaturated acyl-CoA, trans-2-tridecenoyl-CoA. This reaction is catalyzed by the enzyme enoyl-CoA hydratase (EC 4.2.1.17).[1][2]
Reaction:
trans-2-Tridecenoyl-CoA + H₂O ⇌ (S)-3-Hydroxytridecanoyl-CoA
The reaction involves the stereospecific addition of a water molecule across the double bond of the enoyl-CoA substrate.[3]
Key Enzyme: (R)-specific Enoyl-CoA Hydratase from Pseudomonas aeruginosa (PhaJ4)
Several enoyl-CoA hydratases from various organisms can catalyze the hydration of enoyl-CoAs. For the synthesis of medium-chain 3-hydroxyacyl-CoAs, the (R)-specific enoyl-CoA hydratase PhaJ4 from Pseudomonas aeruginosa is a particularly suitable candidate due to its broad substrate specificity and relatively consistent activity across different chain lengths.[4][5]
Enzyme Kinetics
Table 1: Kinetic Parameters of P. aeruginosa PhaJ4 for Various Enoyl-CoA Substrates
| Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Crotonyl-CoA (C4) | 120 ± 20 | 180 ± 10 | 490 ± 27 | 4.1 x 10⁶ |
| Hexenoyl-CoA (C6) | 80 ± 10 | 200 ± 10 | 540 ± 27 | 6.8 x 10⁶ |
| Octenoyl-CoA (C8) | 60 ± 10 | 210 ± 10 | 570 ± 27 | 9.5 x 10⁶ |
| Decenoyl-CoA (C10) | 50 ± 10 | 210 ± 10 | 570 ± 27 | 1.1 x 10⁷ |
| Tridecenoyl-CoA (C13) * | ~40-50 | ~200 | ~540 | ~1.1-1.4 x 10⁷ |
*Values for Tridecenoyl-CoA are extrapolated based on the trends observed for other medium-chain substrates.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the precursor, trans-2-tridecenoyl-CoA, and the subsequent enzymatic synthesis and purification of this compound.
Synthesis of trans-2-Tridecenoyl-CoA
The synthesis of the enoyl-CoA substrate can be achieved through a two-step chemical method involving the activation of the free fatty acid and subsequent reaction with Coenzyme A.
Materials:
-
Tridecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Thiophenol
-
Coenzyme A (free acid)
-
Sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Hexane
-
Tetrahydrofuran (THF), anhydrous
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Activation of Tridecanoic Acid:
-
Dissolve tridecanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent under reduced pressure to obtain the NHS-ester of tridecanoic acid.
-
-
Synthesis of Thiophenyl Ester:
-
Dissolve the NHS-ester of tridecanoic acid in ethyl acetate.
-
Add thiophenol (1.2 equivalents) and stir the mixture at room temperature overnight.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting thiophenyl ester of tridecanoic acid by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
-
Synthesis of trans-2-Tridecenoyl Thiophenyl Ester:
-
This step requires a separate, more specialized synthesis and is provided here as a general outline. A common method involves the Wittig or Horner-Wadsworth-Emmons reaction. For a simplified approach, one could start from a commercially available trans-2-tridecenoic acid and proceed with the thiophenyl ester formation as described above.
-
-
Transesterification with Coenzyme A:
-
Dissolve the purified trans-2-tridecenoyl thiophenyl ester in a 1:1 mixture of THF and 0.5 M sodium bicarbonate solution.
-
Add Coenzyme A (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, purify the trans-2-tridecenoyl-CoA by preparative HPLC.
-
Enzymatic Synthesis of this compound
Materials:
-
Purified (R)-specific enoyl-CoA hydratase (PhaJ4) from P. aeruginosa (can be expressed and purified as a His-tagged protein)
-
trans-2-Tridecenoyl-CoA
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5) and 1 mM trans-2-tridecenoyl-CoA.
-
Initiate the reaction by adding purified PhaJ4 enzyme to a final concentration of 0.1 mg/mL.
-
Incubate the reaction at 30°C for 2 hours. The progress of the reaction can be monitored by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.
-
-
Reaction Quenching and Product Purification:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate the enzyme.
-
Load the supernatant onto a C18 SPE cartridge pre-equilibrated with water.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the this compound with a stepwise gradient of acetonitrile in water.
-
For higher purity, the eluted fractions can be further purified by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
Signaling Pathways and Logical Relationships
While a specific signaling pathway directly initiated by this compound has not been definitively established, medium-chain 3-hydroxy fatty acids are recognized as important signaling molecules in various biological contexts, particularly in bacterial communication and plant-microbe interactions.
Bacterial Quorum Sensing
In bacteria like Pseudomonas aeruginosa, fatty acid metabolism is intertwined with quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[6][7][8] Fatty acid derivatives can act as signaling molecules that modulate the expression of QS master regulators.
Plant Immunity Activation
In plants such as Arabidopsis thaliana, medium-chain 3-hydroxy fatty acids are recognized as microbe-associated molecular patterns (MAMPs) by the pattern recognition receptor (PRR) LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION).[1][9][10] This recognition triggers a signaling cascade leading to pattern-triggered immunity (PTI).
Experimental Workflow
The overall process for the enzymatic synthesis and purification of this compound can be summarized in the following workflow.
Conclusion
This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound. By leveraging the broad substrate specificity of enzymes like P. aeruginosa PhaJ4, researchers can efficiently produce this and other medium-chain 3-hydroxyacyl-CoAs. The detailed protocols and insights into the potential signaling roles of these molecules offer a valuable resource for advancing research in fatty acid metabolism and related fields. Further investigation into the specific kinetic parameters for C13 and longer chain substrates, as well as the elucidation of specific signaling pathways involving this compound, will continue to be important areas of future research.
References
- 1. Tyrosine phosphorylation of the lectin receptor‐like kinase LORE regulates plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. LORE receptor homomerization is required for 3-hydroxydecanoic acid-induced immune signaling and determines the natural variation of immunosensitivity within the Arabidopsis genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Cross-family transfer of the Arabidopsis cell-surface immune receptor LORE to tomato confers sensing of 3-hydroxylated fatty acids and enhanced disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxytridecanoyl-CoA as a Biomarker for Metabolic Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, a broad class of genetic conditions, disrupt the body's ability to process nutrients for energy and cellular building blocks. Among the crucial metabolic pathways is fatty acid β-oxidation, the primary process for energy production from fats. Deficiencies in the enzymes governing this pathway can lead to a spectrum of life-threatening conditions. 3-Hydroxytridecanoyl-CoA and its corresponding acylcarnitine ester, 3-hydroxytridecanoylcarnitine, have emerged as significant biomarkers in the diagnosis and monitoring of specific inborn errors of metabolism, particularly those affecting the oxidation of long-chain fatty acids. This technical guide provides a comprehensive overview of the role of this compound as a biomarker, the associated metabolic disorders, and the experimental methodologies for its detection and quantification.
The Role of this compound in Metabolism
This compound is an intermediate in the mitochondrial β-oxidation of odd-chain and some unsaturated fatty acids. Specifically, it is a substrate for the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), which catalyzes its oxidation to 3-ketotridecanoyl-CoA. LCHAD is a component of the mitochondrial trifunctional protein (TFP), a multi-enzyme complex essential for the breakdown of long-chain fatty acids.
Mitochondrial Fatty Acid β-Oxidation Pathway
The breakdown of long-chain fatty acids in the mitochondria is a cyclical process involving four key enzymatic steps.
A defect in the LCHAD enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoA species, including this compound. These accumulating intermediates are then converted to their corresponding acylcarnitines, which can be detected in bodily fluids.
Associated Metabolic Disorders
The primary metabolic disorder associated with elevated levels of this compound and other long-chain 3-hydroxyacylcarnitines is Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency . This is an autosomal recessive disorder caused by mutations in the HADHA gene, which encodes the alpha subunit of the mitochondrial trifunctional protein.[1][2]
Mitochondrial Trifunctional Protein (TFP) deficiency is a related, more severe disorder where all three enzymatic activities of the TFP complex are impaired due to mutations in either the HADHA or HADHB gene.[3]
While not a primary biomarker, altered levels of 3-hydroxyacyl-CoAs can also be observed in other peroxisomal disorders due to the interconnectedness of fatty acid metabolism.
-
Zellweger Spectrum Disorders (ZSDs) are a group of autosomal recessive disorders caused by mutations in PEX genes, leading to defective peroxisome biogenesis.[4] This results in the accumulation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids, and can indirectly affect mitochondrial fatty acid oxidation.[5]
-
D-bifunctional protein (DBP) deficiency is a peroxisomal β-oxidation disorder caused by mutations in the HSD17B4 gene.[6][7] It leads to the accumulation of VLCFAs and branched-chain fatty acids.[6]
Quantitative Data Presentation
The diagnosis of LCHAD and TFP deficiencies relies on the detection of elevated levels of specific long-chain 3-hydroxyacylcarnitines in plasma and dried blood spots, as well as the excretion of 3-hydroxydicarboxylic acids in urine.[8][9] The following table summarizes typical findings.
| Analyte | LCHAD/TFP Deficiency | Control/Normal | Sample Type |
| 3-Hydroxy-C14-carnitine (C14-OH) | 0.14 nmol/mL[2] | < 0.04 nmol/mL[2] | Umbilical Cord Blood |
| 3-Hydroxy-C16-carnitine (C16-OH) | 0.50 nmol/mL[2] | < 0.10 nmol/mL[2] | Umbilical Cord Blood |
| 3-Hydroxy-C18:1-carnitine (C18:1-OH) | 0.39 nmol/mL[2] | < 0.03 nmol/mL[2] | Umbilical Cord Blood |
| 3-Hydroxy-C18:2-carnitine (C18:2-OH) | 0.23 nmol/mL[2] | < 0.04 nmol/mL[2] | Umbilical Cord Blood |
| Urinary 3-Hydroxydicarboxylic Acids | Markedly Increased[8][10] | Low to Undetectable[8] | Urine |
Experimental Protocols
Acylcarnitine Analysis from Dried Blood Spots (DBS) by Tandem Mass Spectrometry (MS/MS)
This method is the cornerstone of newborn screening for fatty acid oxidation disorders.
-
Sample Preparation:
-
A 3 mm disk is punched from the dried blood spot on a Guthrie card.[11]
-
The disk is placed in a well of a 96-well microtiter plate.
-
100 µL of a methanol solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines is added to each well.[11]
-
The plate is agitated for 30 minutes at room temperature to extract the acylcarnitines.[11]
-
The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, 60 µL of 3N butanolic HCl is added.[12]
-
The plate is sealed and incubated at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters.
-
The butanolic HCl is then evaporated to dryness under nitrogen.
-
-
Analysis by ESI-MS/MS:
-
The derivatized residue is reconstituted in a suitable solvent, typically a mixture of acetonitrile (B52724) and water.
-
The sample is introduced into the mass spectrometer via flow injection analysis.
-
The mass spectrometer is operated in precursor ion scan mode, monitoring for a fragment ion at m/z 85, which is characteristic of the carnitine moiety. This allows for the specific detection of all acylcarnitine species in the sample.
-
-
Data Analysis:
-
The concentrations of individual acylcarnitines are calculated by comparing the peak areas of the endogenous analytes to their corresponding stable isotope-labeled internal standards.
-
Fatty Acid Oxidation (FAO) Assay in Cultured Fibroblasts
This assay directly measures the metabolic capacity of cells to oxidize fatty acids.
-
Cell Culture:
-
Patient and control fibroblasts are cultured to confluency in standard cell culture medium.
-
-
Incubation with Radiolabeled Substrate:
-
The culture medium is replaced with a reaction mixture containing a radiolabeled long-chain fatty acid, typically [9,10-³H]palmitic acid, complexed to bovine serum albumin (BSA).
-
The cells are incubated at 37°C for a defined period (e.g., 2-4 hours). During this time, the cells take up and metabolize the radiolabeled palmitate through β-oxidation, releasing ³H₂O as a byproduct.
-
-
Termination of Reaction and Separation of ³H₂O:
-
The reaction is stopped by the addition of an acid, such as trichloroacetic acid (TCA), which precipitates proteins and cellular debris.
-
The mixture is centrifuged, and the supernatant, containing the ³H₂O, is collected.
-
The supernatant is passed through an ion-exchange resin column to separate the ³H₂O from the un-metabolized [³H]palmitate.
-
-
Quantification:
-
The eluate containing the ³H₂O is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
The rate of fatty acid oxidation is expressed as the amount of ³H₂O produced per unit of time per milligram of cell protein.
-
Signaling Pathways and Regulation
The regulation of fatty acid oxidation is a complex process involving transcriptional control. Peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that acts as a master regulator of genes involved in fatty acid metabolism.[13]
PPARα Signaling Pathway
Conclusion
This compound and its related long-chain 3-hydroxyacylcarnitines are critical biomarkers for the diagnosis and management of LCHAD and TFP deficiencies. The analytical methods described in this guide, particularly tandem mass spectrometry-based acylcarnitine profiling, have revolutionized newborn screening and the early detection of these potentially fatal disorders. A thorough understanding of the underlying metabolic pathways and the available diagnostic tools is essential for researchers, clinicians, and drug development professionals working to improve the outcomes for individuals with these and other inborn errors of metabolism. Future research may focus on the development of more specific and sensitive biomarkers, as well as novel therapeutic strategies to address the metabolic blocks in these disorders.
References
- 1. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnosis of LCHAD/TFP deficiency in an at risk newborn using umbilical cord blood acylcarnitine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 4. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants [pubmed.ncbi.nlm.nih.gov]
- 6. D-Bifunctional Protein Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 8. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3-Hydroxydicarboxylic aciduria--a fatty acid oxidation defect with severe prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical and biochemical spectrum of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to the Structural Analysis of 3-Hydroxytridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytridecanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. While less common than their even-chain counterparts, odd-chain fatty acids are prevalent in various dietary sources and play a significant role in cellular metabolism. The catabolism of these fatty acids ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle. Understanding the structure, metabolism, and analysis of intermediates like this compound is vital for researchers in metabolic diseases, drug development targeting fatty acid oxidation, and nutritional science. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its metabolic context, quantitative data, and detailed experimental protocols.
Structural Context and Metabolic Significance
This compound is a thioester of coenzyme A and 3-hydroxytridecanoic acid. Its structure consists of a 13-carbon fatty acyl chain with a hydroxyl group at the beta-carbon (C3) position, linked to the sulfhydryl group of coenzyme A. This molecule is a key intermediate in the third step of the mitochondrial fatty acid beta-oxidation spiral.
The beta-oxidation of fatty acids is a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA. For odd-chain fatty acids like tridecanoic acid, the final cycle yields acetyl-CoA and propionyl-CoA.
The metabolic pathway involving this compound is as follows:
-
Dehydrogenation: Tridecanoyl-CoA is oxidized by acyl-CoA dehydrogenase to form trans-Δ²-tridecenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of trans-Δ²-tridecenoyl-CoA, resulting in the formation of L-3-hydroxytridecanoyl-CoA.
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes L-3-hydroxytridecanoyl-CoA to 3-ketotridecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.
-
Thiolysis: β-ketothiolase cleaves 3-ketotridecanoyl-CoA, yielding acetyl-CoA and undecanoyl-CoA, which then re-enters the beta-oxidation spiral.
For long-chain fatty acids, these last three enzymatic activities are carried out by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP), which is associated with the inner mitochondrial membrane.[1][2]
Signaling Pathway
Caption: Mitochondrial beta-oxidation of tridecanoyl-CoA.
Quantitative Data
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C34H58N7O18P3S |
| Monoisotopic Mass | 977.2925 g/mol |
| Stereochemistry | L-isomer in mitochondrial beta-oxidation |
Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
| Substrate (L-3-Hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| Butyryl | C4 | 19 | 138 |
| Hexanoyl | C6 | 5.1 | 162 |
| Octanoyl | C8 | 3.5 | 175 |
| Decanoyl | C10 | 3.2 | 168 |
| Dodecanoyl | C12 | 3.0 | 145 |
| Tetradecanoyl | C14 | 2.8 | 110 |
| Hexadecanoyl | C16 | 2.5 | 85 |
| Tridecanoyl | C13 | Data not available | Data not available |
Data adapted from He et al. (1989) for pig heart L-3-hydroxyacyl-CoA dehydrogenase.[3] The experimental determination of the kinetic parameters for this compound would be a valuable contribution to the field.
Experimental Protocols
Enzymatic Synthesis and Purification of this compound
This protocol is adapted from general methods for the enzymatic synthesis of 3-hydroxyacyl-CoAs.[4]
Workflow:
Caption: Workflow for the enzymatic synthesis of this compound.
Materials:
-
trans-Δ²-Tridecenoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase
-
Enoyl-CoA hydratase
-
ATP
-
MgCl₂
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column
Procedure:
-
Activation to Acyl-CoA:
-
In a reaction vessel, combine potassium phosphate buffer, trans-Δ²-tridecenoic acid (solubilized in a minimal amount of ethanol), CoA, ATP, and MgCl₂.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate at 37°C for 1-2 hours. Monitor the formation of trans-Δ²-tridecenoyl-CoA by HPLC.
-
-
Hydration to 3-Hydroxyacyl-CoA:
-
To the reaction mixture from step 1, add a catalytic amount of enoyl-CoA hydratase.
-
Incubate at 37°C for 1-2 hours. Monitor the conversion of trans-Δ²-tridecenoyl-CoA to this compound by HPLC.
-
-
Purification:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar molecules.
-
Elute the this compound with an appropriate concentration of acetonitrile in water.
-
For higher purity, perform reversed-phase HPLC purification using a C18 column with a water/acetonitrile gradient.
-
Lyophilize the purified fractions to obtain this compound as a powder.
-
Spectrophotometric Assay of L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is based on the continuous spectrophotometric rate determination of NADH consumption.
Workflow:
Caption: Workflow for the spectrophotometric assay of L-3-hydroxyacyl-CoA dehydrogenase.
Materials:
-
Purified L-3-hydroxyacyl-CoA dehydrogenase or cell/tissue homogenate
-
3-Ketotridecanoyl-CoA (substrate, can be synthesized from this compound by oxidation)
-
NADH
-
Potassium phosphate buffer (pH 7.3)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer and NADH.
-
Add the substrate, 3-ketotridecanoyl-CoA.
-
-
Assay Measurement:
-
Equilibrate the cuvette to 37°C in the spectrophotometer.
-
Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for 3-5 minutes.
-
-
Calculation of Activity:
-
Determine the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
-
GC/MS Analysis of 3-Hydroxytridecanoic Acid
This protocol describes the analysis of the free fatty acid form after hydrolysis of the CoA ester, followed by derivatization.
Workflow:
Caption: Workflow for the GC/MS analysis of 3-hydroxytridecanoic acid.
Materials:
-
Sample containing this compound
-
Internal standard (e.g., deuterated 3-hydroxy fatty acid)
-
NaOH for hydrolysis
-
HCl for acidification
-
Ethyl acetate (B1210297) for extraction
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for derivatization
-
Gas chromatograph coupled to a mass spectrometer (GC/MS) with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation and Hydrolysis:
-
To the sample, add the internal standard.
-
Hydrolyze the CoA ester by adding NaOH and incubating at 60°C for 30 minutes. This will yield the free 3-hydroxytridecanoic acid.
-
-
Extraction:
-
Acidify the sample with HCl.
-
Extract the 3-hydroxytridecanoic acid twice with ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add BSTFA with 1% TMCS.
-
Incubate at 80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivative of the hydroxyl and carboxyl groups.
-
-
GC/MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC/MS.
-
Use a temperature program that allows for the separation of the 3-hydroxytridecanoic acid-TMS derivative from other components. A typical program might start at a low temperature (e.g., 80°C), ramp to a higher temperature (e.g., 290°C), and hold.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
The fragmentation pattern of the TMS derivative of 3-hydroxy fatty acids is characteristic. A prominent ion at m/z 175 is often observed, corresponding to the cleavage between C3 and C4, containing the TMS-derivatized hydroxyl group. The molecular ion and other fragments can be used for confirmation.[4][5]
-
Conclusion
This compound is a key, yet often overlooked, intermediate in the metabolism of odd-chain fatty acids. Its structural analysis is fundamental to understanding the intricacies of fatty acid oxidation and its dysregulation in various metabolic disorders. While specific quantitative data for the enzymatic reactions involving this compound are not extensively documented, the experimental protocols provided in this guide offer a robust framework for its synthesis, enzymatic characterization, and analytical detection. Further research to determine the precise kinetic parameters of the enzymes involved with this odd-chain substrate will be invaluable for a more complete understanding of its metabolic fate and for the development of targeted therapeutic strategies.
References
- 1. Crystal structure of human mitochondrial trifunctional protein, a fatty acid β-oxidation metabolon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enzyme activity of mitochondrial trifunctional protein is not altered by lysine acetylation or lysine succinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
3-Hydroxytridecanoyl-CoA in Peroxisomal Fatty Acid Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomes are ubiquitous organelles that play a critical role in cellular lipid metabolism. One of their key functions is the beta-oxidation of specific fatty acids that are not readily metabolized by mitochondria. This includes very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and, of particular interest to this guide, odd-chain fatty acids such as tridecanoic acid (C13:0). The degradation of these fatty acids is essential for maintaining lipid homeostasis, and defects in this pathway can lead to severe metabolic disorders.
This technical guide provides an in-depth examination of the role of 3-hydroxytridecanoyl-CoA, a key intermediate in the peroxisomal beta-oxidation of tridecanoic acid. We will explore the enzymatic reactions involved, with a focus on the multifunctional D-bifunctional protein (DBP), present quantitative data where available, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Peroxisomal Beta-Oxidation of Tridecanoyl-CoA
The beta-oxidation of fatty acids in peroxisomes is a cyclical process that shortens the acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA (or propionyl-CoA in the final step for odd-chain fatty acids) and reducing equivalents. Unlike mitochondrial beta-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis via a respiratory chain.[1]
The degradation of tridecanoyl-CoA to this compound and its subsequent metabolism involves a series of enzymatic steps within the peroxisome.
Key Enzymes and Reactions
The core enzymatic machinery for the beta-oxidation of straight-chain acyl-CoAs in peroxisomes consists of three main enzymes:
-
Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the alpha and beta carbons of the acyl-CoA. In contrast to its mitochondrial counterpart, ACOX transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[2]
-
D-Bifunctional Protein (DBP), encoded by the HSD17B4 gene: This multifunctional enzyme possesses two distinct activities:
-
Peroxisomal Thiolase: This enzyme catalyzes the final step of the cycle, cleaving the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA, which can then re-enter the beta-oxidation spiral.
For tridecanoyl-CoA, an odd-chain fatty acid, the final round of beta-oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[5] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
The Central Role of this compound
This compound is the specific intermediate formed after the hydration of 2-tridecenoyl-CoA by the enoyl-CoA hydratase domain of D-bifunctional protein. It is subsequently oxidized by the D-3-hydroxyacyl-CoA dehydrogenase domain of the same protein. The efficient processing of this intermediate is crucial for the complete degradation of tridecanoic acid.
Quantitative Data
While extensive research has been conducted on peroxisomal beta-oxidation, specific quantitative data for this compound as a substrate for human peroxisomal enzymes is limited in the published literature. The following tables summarize available data on related substrates and general acyl-CoA concentrations to provide context.
Table 1: Substrate Specificity of Peroxisomal Beta-Oxidation Enzymes
| Enzyme | Substrate Class | General Observations | Reference |
| Acyl-CoA Oxidase (ACOX1) | Straight-chain acyl-CoAs | Highest activity with long-chain substrates (e.g., palmitoyl-CoA) at low concentrations (<80 µM). | [2] |
| D-Bifunctional Protein (DBP) | Straight-chain and branched-chain 3-hydroxyacyl-CoAs | Active with a range of straight-chain and 2-methyl-branched-chain fatty acids. The dehydrogenase domain is specific for D-stereoisomers. | [6][7] |
| Peroxisomal Thiolase | 3-Ketoacyl-CoAs | Broad specificity for various chain lengths. | [8] |
Table 2: Representative Tissue Concentrations of Acyl-CoA Esters
| Tissue | Acyl-CoA Species | Concentration (nmol/g wet weight) | Reference |
| Rat Liver | Total Acyl-CoA | 83 ± 11 | [9] |
| Hamster Heart | Total Acyl-CoA | 61 ± 9 | [9] |
| Rat Heart | Polyunsaturated Acyl-CoAs | Reported for the first time in the study. | [10] |
| Rat Kidney | Polyunsaturated Acyl-CoAs | Reported for the first time in the study. | [10] |
| Rat Skeletal Muscle | Polyunsaturated Acyl-CoAs | Reported for the first time in the study. | [10] |
Signaling Pathways and Logical Relationships
Peroxisomal Beta-Oxidation of Tridecanoyl-CoA
The following diagram illustrates the sequential enzymatic reactions involved in the degradation of tridecanoyl-CoA within the peroxisome, highlighting the position of this compound.
Consequences of D-Bifunctional Protein Deficiency
Defects in the HSD17B4 gene, which encodes D-bifunctional protein, lead to D-bifunctional protein deficiency, a severe peroxisomal disorder. This deficiency can affect either the hydratase activity, the dehydrogenase activity, or both. The following diagram illustrates the logical consequences of this deficiency.
Experimental Protocols
Protocol 1: Isolation of Peroxisomes from Rat Liver
This protocol is adapted from established methods for the subcellular fractionation of liver tissue to obtain a peroxisome-enriched fraction.
Materials:
-
Fresh or frozen rat liver
-
Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, 0.1% ethanol, pH 7.2)
-
Differential centrifugation equipment
-
Density gradient medium (e.g., Iodixanol or Percoll)
-
Potter-Elvehjem homogenizer
Procedure:
-
Homogenization: Mince the liver tissue in ice-cold homogenization buffer and homogenize using a Potter-Elvehjem homogenizer with a loose-fitting pestle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 3,000 x g for 10 minutes) to pellet mitochondria.
-
Transfer the resulting supernatant to another tube and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes) to obtain a light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and lysosomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the L-fraction pellet in homogenization buffer.
-
Layer the resuspended L-fraction onto a pre-formed density gradient (e.g., Iodixanol).
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).
-
Carefully collect the fraction corresponding to the density of peroxisomes.
-
-
Purity Assessment: Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes for peroxisomes (e.g., catalase), mitochondria (e.g., cytochrome c oxidase), and lysosomes (e.g., acid phosphatase).
Protocol 2: Measurement of D-3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate.
Materials:
-
Isolated peroxisomal fraction or purified D-bifunctional protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
NAD⁺ solution
-
D-3-hydroxyacyl-CoA substrate (e.g., D-3-hydroxyhexadecanoyl-CoA)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and NAD⁺ in a cuvette.
-
Add the peroxisomal fraction or purified enzyme to the cuvette and mix.
-
Initiate the reaction by adding the D-3-hydroxyacyl-CoA substrate.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 3: Analysis of Acyl-CoA Esters by HPLC-MS/MS
This protocol provides a general workflow for the extraction and quantification of acyl-CoA esters, which can be adapted for the analysis of this compound.
Materials:
-
Tissue or cell sample
-
Extraction solvent (e.g., acetonitrile (B52724) or a methanol/chloroform mixture)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Solid-phase extraction (SPE) columns
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Extraction: Homogenize the tissue or cell sample in the extraction solvent containing internal standards.
-
Purification:
-
Centrifuge the homogenate to pellet proteins and other insoluble material.
-
Subject the supernatant to solid-phase extraction to enrich for acyl-CoA esters and remove interfering substances.
-
-
HPLC Separation:
-
Inject the purified extract onto the HPLC system.
-
Elute the acyl-CoA esters using a gradient of an appropriate mobile phase (e.g., acetonitrile and an aqueous buffer).
-
-
MS/MS Detection and Quantification:
-
Introduce the HPLC eluent into the mass spectrometer.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target acyl-CoA ester (e.g., this compound) and the internal standard based on their specific precursor and product ion masses.
-
Construct a calibration curve using standards of known concentrations to determine the absolute concentration of the analyte in the sample.
-
Experimental Workflow for Acyl-CoA Analysis
The following diagram outlines a typical experimental workflow for the analysis of acyl-CoA esters from biological samples.
Conclusion
This compound is a pivotal, yet understudied, intermediate in the peroxisomal beta-oxidation of tridecanoic acid. Its metabolism is critically dependent on the proper functioning of the D-bifunctional protein. Deficiencies in this enzyme lead to the accumulation of upstream metabolites and severe clinical consequences, underscoring the importance of this metabolic pathway. While direct quantitative data for this compound remains scarce, the methodologies for its study are well-established. Further research focusing on the specific kinetics of D-bifunctional protein with odd-chain fatty acid intermediates and the cellular concentrations of these metabolites will be crucial for a more complete understanding of peroxisomal lipid metabolism and for the development of potential therapeutic strategies for related disorders. This guide provides a foundational resource for researchers and professionals aiming to delve into this specialized area of cellular metabolism.
References
- 1. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. HSD17B4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 6. Unique multifunctional HSD17B4 gene product: 17beta-hydroxysteroid dehydrogenase 4 and D-3-hydroxyacyl-coenzyme A dehydrogenase/hydratase involved in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal d-hydroxyacyl-CoA dehydrogenase deficiency: Resolution of the enzyme defect and its molecular basis in bifunctional protein deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Regulation of 3-Hydroxytridecanoyl-CoA Levels In Vivo
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxytridecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Its cellular concentration is tightly regulated to ensure efficient energy production while preventing the accumulation of potentially toxic metabolites. This guide provides a comprehensive overview of the in vivo regulation of this compound levels, focusing on the enzymatic pathways, transcriptional control mechanisms, and detailed experimental protocols for its study. The primary enzymes responsible for the metabolism of this compound are 3-hydroxyacyl-CoA dehydrogenases. The expression of the genes encoding these enzymes is predominantly regulated by the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which acts as a key sensor of cellular fatty acid levels. Additionally, post-translational modifications, influenced by cellular energy status via NAD+-dependent deacetylases like SIRT1, play a role in modulating enzyme activity. This document summarizes the available quantitative data on related 3-hydroxyacyl-CoA concentrations, details experimental methodologies for their quantification and the assessment of relevant enzyme activities, and provides visual representations of the key metabolic and regulatory pathways.
Metabolic Pathways Involving this compound
This compound is an essential intermediate in two major metabolic pathways:
-
Mitochondrial Beta-Oxidation of Odd-Chain Fatty Acids: This is the primary catabolic pathway for fatty acids with an odd number of carbon atoms. This compound is formed during the third step of the beta-oxidation spiral.
-
Fatty Acid Elongation in Mitochondria: This pathway is involved in the synthesis of longer-chain fatty acids from shorter precursors.
The central reaction involving this compound is its oxidation to 3-ketotridecanoyl-CoA, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase (HADH). This reaction is a critical step in energy production from odd-chain fatty acids.
Methodological & Application
Application Notes: Quantification of 3-Hydroxytridecanoyl-CoA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytridecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid β-oxidation. The accurate quantification of this and other acyl-CoAs is crucial for understanding cellular metabolism, diagnosing metabolic disorders, and for the development of therapeutic agents targeting metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and throughput. This document provides detailed protocols and application notes for the quantification of this compound using LC-MS/MS.
Overview of the Analytical Approach
The quantification of this compound from biological matrices typically involves three key steps:
-
Sample Preparation: Extraction of acyl-CoAs from the biological matrix and removal of interfering substances.
-
Chromatographic Separation: Separation of this compound from other analytes using liquid chromatography.
-
Mass Spectrometric Detection: Ionization of the target analyte and quantification using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of long-chain acyl-CoAs from cell cultures or tissue homogenates.
Materials:
-
C18 SPE Cartridges
-
Water (LC-MS grade)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Nitrogen gas evaporator
Procedure:
-
Internal Standard Spiking: Spike the biological sample with a known concentration of the internal standard (e.g., Heptadecanoyl-CoA) to correct for extraction losses and matrix effects.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas at 30-40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5% to 95% B
-
6-8 min: 95% B
-
8-8.1 min: 95% to 5% B
-
8.1-10 min: 5% B (re-equilibration)
-
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Collision Gas: Argon.
-
MRM Transitions:
-
The precursor ion (Q1) for this compound corresponds to its protonated molecule [M+H]⁺. The molecular formula is C34H58N7O18P3S. The monoisotopic mass is 981.2827 g/mol . Therefore, the precursor ion (Q1) is m/z 982.29.
-
A common and specific fragmentation of acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.12 g/mol ). This results in a product ion (Q3) of m/z 475.17 for this compound.
-
Another characteristic product ion for all acyl-CoAs is the fragment corresponding to the adenosine (B11128) 3',5'-diphosphate at m/z 428.0365.[1]
-
A transition specific to the 3-hydroxyacyl moiety can be monitored for increased specificity, which may involve the loss of a water molecule.
-
Data Presentation
The following tables summarize the key parameters for the quantification of this compound.
Table 1: Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound (Quantifier) | 982.3 | 475.2 | Optimized for instrument |
| This compound (Qualifier) | 982.3 | 428.0 | Optimized for instrument |
| Heptadecanoyl-CoA (Internal Standard) | 1022.4 | 515.2 | Optimized for instrument |
Table 2: Typical Performance Characteristics of the LC-MS/MS Method
| Parameter | Value |
| Limit of Detection (LOD) | 1-10 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol |
| Linearity (R²) | >0.99 |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85-115% |
Note: These values are representative and may vary depending on the specific instrumentation and matrix.
Mandatory Visualizations
Signaling Pathway: Fatty Acid β-Oxidation
The following diagram illustrates the position of this compound as an intermediate in the mitochondrial fatty acid β-oxidation spiral.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow
This diagram outlines the major steps in the quantification of this compound from a biological sample.
Caption: Workflow for this compound analysis.
Stability Considerations
Long-chain 3-hydroxyacyl-CoAs can be susceptible to degradation. It is recommended to keep samples on ice or at 4°C during preparation and to store extracts at -80°C for long-term storage to minimize degradation.[2][3][4] Repeated freeze-thaw cycles should be avoided.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. Careful sample preparation and optimization of LC and MS parameters are key to achieving accurate and reproducible results. This methodology can be a valuable tool for researchers and scientists in the fields of metabolic research and drug development.
References
- 1. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxytridecanoyl-CoA Extraction from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species, such as 3-hydroxytridecanoyl-CoA, in biological tissues is essential for understanding metabolic regulation, identifying biomarkers for disease, and in the development of therapeutic agents. This compound is an intermediate in the β-oxidation of odd-chain fatty acids. This document provides a detailed protocol for the extraction of this compound from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While the presented protocol is optimized for this compound, it is based on established methods for long-chain acyl-CoA extraction and is expected to be applicable to a broad range of similar molecules.
Data Presentation
Table 1: Illustrative Concentrations of Individual Long-Chain Acyl-CoA Esters in Various Tissues
| Acyl-CoA Species | Pig Heart (nmol/g wet wt.) | Rat Heart (nmol/g wet wt.) | Rat Skeletal Muscle (nmol/g wet wt.) |
| Myristoleoyl-CoA (14:1) | 2.01 ± 0.28 | 2.51 ± 0.35 | 0.81 ± 0.15 |
| Palmitoyl-CoA (16:0) | 1.89 ± 0.25 | 2.39 ± 0.33 | 0.73 ± 0.13 |
| Linoleoyl-CoA (18:2) | 2.01 ± 0.29 | 2.54 ± 0.36 | 0.79 ± 0.14 |
| Oleoyl-CoA (18:1) | 1.84 ± 0.26 | 2.33 ± 0.32 | 0.71 ± 0.13 |
| Stearoyl-CoA (18:0) | 0.87 ± 0.12 | 1.58 ± 0.22 | 0.39 ± 0.07 |
| Total Long-Chain Acyl-CoA | 11.34 ± 1.48 | 14.51 ± 2.11 | 4.35 ± 0.71 |
Data is adapted from Woldegiorgis, G., et al. (1985). Determination of individual long-chain fatty acyl-CoA esters in heart and skeletal muscle. Analytical Biochemistry, 150(1), 8-12.
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and analysis of this compound.
Experimental Protocols
This protocol is a synthesis of established methods for the extraction of long-chain acyl-CoAs from tissues. It is crucial to work quickly and keep samples on ice throughout the procedure to minimize enzymatic degradation of acyl-CoAs.
Materials and Reagents
-
Tissue: Fresh or frozen tissue of interest (e.g., liver, heart, muscle).
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9.
-
Extraction Solvents:
-
2-propanol
-
Acetonitrile
-
-
Internal Standard: A suitable internal standard, such as a stable isotope-labeled this compound or a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), should be used for accurate quantification.
-
Solid-Phase Extraction (SPE) Columns: C18 SPE cartridges.
-
SPE Conditioning Solvent: Methanol (B129727).
-
SPE Equilibration Solvent: Deionized water.
-
SPE Wash Solution: 2% Formic acid in water.
-
SPE Elution Buffer: 2% Ammonium (B1175870) hydroxide (B78521) in methanol.
-
LC-MS/MS Solvents: As required for the specific LC-MS/MS method (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).
-
Equipment:
-
Homogenizer (e.g., glass Dounce or mechanical)
-
Centrifuge (capable of 4°C)
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
-
Protocol
1. Tissue Homogenization
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold homogenization buffer and the appropriate amount of internal standard.
-
Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.
-
Add 1 mL of 2-propanol to the homogenate and homogenize again.
2. Solvent Extraction
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex vigorously for 30 seconds, and incubate on ice for 10 minutes.
-
Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
3. Solid-Phase Extraction (SPE) Purification
-
Condition the SPE column: Pass 3 mL of methanol through the C18 SPE column.
-
Equilibrate the SPE column: Pass 3 mL of deionized water through the column.
-
Load the sample: Load the supernatant from the solvent extraction step onto the SPE column.
-
Wash the column:
-
Wash with 3 mL of 2% formic acid in water.
-
Wash with 3 mL of methanol.
-
-
Elute the acyl-CoAs: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol. Collect the eluate.
4. Sample Concentration and Reconstitution
-
Dry the eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50% methanol in water).
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Analyze the extracted samples using a validated LC-MS/MS method for the detection and quantification of this compound.
-
The method should be optimized for the separation of long-chain acyl-CoAs and use multiple reaction monitoring (MRM) for sensitive and specific detection.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using a standard curve.
Concluding Remarks
This document provides a comprehensive protocol for the extraction of this compound from tissue samples. The successful implementation of this protocol will enable researchers to accurately quantify this important metabolite, facilitating a deeper understanding of its role in health and disease. It is recommended to optimize the protocol for specific tissue types and analytical instrumentation to ensure the highest quality data.
Application Notes and Protocols for Utilizing 3-Hydroxytridecanoyl-CoA as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytridecanoyl-CoA is a long-chain 3-hydroxyacyl-CoA intermediate of the mitochondrial fatty acid β-oxidation pathway. The enzymes that metabolize this substrate are crucial for energy homeostasis, and their dysfunction is implicated in various metabolic disorders. Accurate and reliable enzyme assays using this compound are therefore essential for basic research, disease diagnostics, and the development of therapeutic agents. These application notes provide detailed protocols for the synthesis of this compound and its use in spectrophotometric and coupled enzyme assays to determine the activity of L-3-hydroxyacyl-CoA dehydrogenase (LCHAD).
Biochemical Pathway: Mitochondrial Fatty Acid β-Oxidation
The catabolism of fatty acids occurs in the mitochondria through a cyclic four-step process known as β-oxidation. This compound is a key intermediate in the third step of this pathway, where it is oxidized by L-3-hydroxyacyl-CoA dehydrogenase (LCHAD).
Application Notes: In Vitro Analysis of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
Introduction
3-Hydroxyacyl-CoA Dehydrogenase (HADH) is a crucial enzyme in the mitochondrial fatty acid β-oxidation spiral.[1] It catalyzes the third step in this pathway, the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[2] This process is essential for converting medium-chain and short-chain fatty acids into energy.[3] HADH is vital for the normal function of high-energy-demand tissues such as the heart, liver, and skeletal muscles.[3] Dysregulation or deficiency of HADH is associated with various metabolic disorders, including familial hyperinsulinemic hypoglycemia and 3-hydroxyacyl-CoA dehydrogenase deficiency.[3][4] Furthermore, emerging evidence links HADH expression levels and activity to the progression of certain cancers, highlighting its potential as a therapeutic target.[5]
These application notes provide a detailed protocol for a continuous spectrophotometric assay to measure HADH activity in vitro. The method is based on monitoring the change in absorbance resulting from the reduction of NAD+ to NADH or the oxidation of NADH to NAD+.[1]
Principle of the Assay
The activity of HADH is determined by monitoring the change in NADH concentration spectrophotometrically at a wavelength of 340 nm. The enzyme catalyzes the reversible reaction:
L-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+ [2]
The rate of HADH activity can be measured in two directions:
-
Forward Reaction (Oxidation): Measures the production of NADH (increase in absorbance at 340 nm) using L-3-hydroxyacyl-CoA as the substrate.
-
Reverse Reaction (Reduction): Measures the consumption of NADH (decrease in absorbance at 340 nm) using a 3-ketoacyl-CoA substrate, such as acetoacetyl-CoA.[6] The reverse reaction is often preferred due to the greater stability and commercial availability of the substrate (acetoacetyl-CoA).
The rate of change in absorbance at 340 nm is directly proportional to the HADH enzyme activity in the sample.
Experimental Protocols
Protocol 1: Spectrophotometric Assay of HADH Activity (Reverse Reaction)
This protocol is adapted from established methods for determining HADH activity by monitoring the oxidation of NADH.[6][7]
A. Sample Preparation
-
Tissue Homogenates: Weigh approximately 100 mg of tissue and homogenize on ice in 1 ml of ice-cold Assay Buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 7.3).[8] Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[8] Collect the supernatant and keep it on ice for the assay.
-
Cultured Cells: Collect cells (e.g., 5 x 10^6) by centrifugation.[8] Resuspend the cell pellet in 1 ml of ice-cold Assay Buffer and lyse the cells by sonication or other appropriate methods.[8][9] Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[9] The resulting supernatant is the enzyme sample.
-
Purified/Recombinant Enzyme: Dilute the enzyme solution to a working concentration (e.g., 0.2 - 0.7 units/ml) using cold Assay Buffer immediately before use.[6]
B. Reagent Preparation
Prepare all reagents in deionized water and store appropriately.
| Reagent | Stock Concentration | Preparation Instructions | Storage |
| Potassium Phosphate Buffer (Reagent A) | 100 mM, pH 7.3 | Dissolve Potassium Phosphate, Monobasic in deionized water. Adjust pH to 7.3 at 37°C with 1 M KOH. | 4°C |
| S-Acetoacetyl-CoA Solution (Reagent B) | 5.4 mM | Dissolve S-Acetoacetyl Coenzyme A, Sodium Salt in cold Reagent A. | On ice |
| β-NADH Solution (Reagent C) | 6.4 mM | Dissolve β-Nicotinamide Adenine Dinucleotide, Reduced Form, Disodium Salt in cold Reagent A. Prepare fresh daily. | On ice, dark |
| HADH Enzyme Sample (Reagent D) | Variable | Prepare sample as described in Section A. Dilute in cold Reagent A to a concentration of 0.2 - 0.7 units/ml. | On ice |
C. Assay Procedure
The following procedure is for a standard 3.0 ml cuvette. Volumes can be scaled down for use in a 96-well microplate.
-
Set up a thermostatted spectrophotometer to read absorbance at 340 nm (A340nm) at a constant temperature of 37°C.[6]
-
Prepare a "Test" and a "Blank" cuvette for each sample.
-
Pipette the following reagents into the cuvettes:[6]
| Reagent | Test Cuvette | Blank Cuvette |
| Reagent A (Buffer) | 2.80 ml | 2.90 ml |
| Reagent B (Acetoacetyl-CoA) | 0.05 ml | 0.05 ml |
| Reagent C (NADH) | 0.05 ml | 0.05 ml |
-
Mix the contents by inversion and incubate the cuvettes in the spectrophotometer at 37°C for 2-3 minutes to reach thermal equilibrium.[6]
-
Monitor the A340nm until the reading is stable.
-
To initiate the reaction, add 0.10 ml of Reagent D (Enzyme Sample) to the Test Cuvette .
-
To the Blank Cuvette , add 0.10 ml of Reagent A (Buffer) to account for any non-enzymatic NADH degradation.
-
Immediately mix by inversion and start recording the decrease in A340nm every 15 seconds for approximately 5 minutes.[6]
D. Calculation of Enzyme Activity
-
Determine the rate of change in absorbance per minute (ΔA340nm/min) from the linear portion of the curve for both the Test and the Blank.
-
Subtract the rate of the Blank from the rate of the Test to get the corrected rate (ΔA_corrected).
-
ΔA_corrected = (ΔA340nm/min)_Test - (ΔA340nm/min)_Blank
-
-
Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Activity (U/ml) = (ΔA_corrected × Total Volume (ml)) / (6.22 × Sample Volume (ml) × Light Path (cm))
-
Unit Definition: One unit (U) of HADH activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of acetoacetyl-CoA to L-3-hydroxybutyryl-CoA per minute at pH 7.3 and 37°C.[6]
-
Quantitative Data Summary
Table 1: Reaction Mixture Composition
| Component | Stock Concentration | Volume per 3ml Assay | Final Concentration |
| Potassium Phosphate Buffer | 100 mM (pH 7.3) | 2.80 ml | ~97 mM |
| S-Acetoacetyl-CoA | 5.4 mM | 0.05 ml | 0.09 mM |
| β-NADH | 6.4 mM | 0.05 ml | ~0.1 mM |
| Enzyme Sample | Variable | 0.10 ml | Variable |
Final concentrations are approximate as described in reference literature.[6]
Table 2: Kinetic Parameters of HADH Isoforms
| Enzyme Source/Isoform | Substrate | Km (µM) | Vmax (µmol/mg/min) | Reference |
| R. eutropha FadB' | Acetoacetyl-CoA | 48 | 149 | [10] |
| Pig Heart L-3-HADH | Medium-chain acyl-CoAs | Varies | Varies | [11] |
Note: Kinetic parameters are highly dependent on the specific isoform, substrate chain length, and assay conditions.[11]
Visualizations
Caption: Role of HADH in the mitochondrial fatty acid β-oxidation pathway.
Caption: Experimental workflow for the in vitro HADH activity assay.
Caption: HADH's inhibitory role on GLUD1 in regulating insulin secretion.
References
- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. HADH gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Short-chain L-3-hydroxyacyl-CoA dehydrogenase: A novel vital oncogene or tumor suppressor gene in cancers [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cohesionbio.com [cohesionbio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 3-Hydroxytridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties (Predicted)
A summary of predicted physicochemical properties for 3-hydroxytridecanoyl-CoA is presented below. These values are computationally derived and should be used as a guide.
| Property | Value | Source |
| Molecular Formula | C34H58N7O18P3S | N/A |
| Molecular Weight | 997.85 g/mol | N/A |
| XLogP3 | -5.5 | N/A |
| Hydrogen Bond Donor Count | 11 | N/A |
| Hydrogen Bond Acceptor Count | 25 | N/A |
| Rotatable Bond Count | 31 | N/A |
Metabolic Pathway: Mitochondrial Fatty Acid Beta-Oxidation
3-Hydroxyacyl-CoAs are key intermediates in the mitochondrial beta-oxidation of fatty acids. This pathway sequentially shortens the fatty acyl-CoA chain, releasing acetyl-CoA in each cycle, which can then enter the citric acid cycle for energy production.
Application of 3-Hydroxytridecanoyl-CoA in Lipidomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytridecanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including energy metabolism and the biosynthesis of complex lipids. The study of specific acyl-CoA species, such as this compound, is a key aspect of lipidomics research, offering insights into cellular metabolic states, disease pathogenesis, and potential therapeutic targets. While specific research on this compound is limited, its role can be inferred from the broader understanding of medium-chain 3-hydroxyacyl-CoAs.
These molecules are intermediates in the mitochondrial beta-oxidation of fatty acids. Dysregulation of these pathways is associated with various metabolic disorders. Therefore, the accurate quantification and functional analysis of this compound can provide valuable information for understanding disease mechanisms and for the development of novel therapeutic strategies.
Application Notes
Biomarker Discovery in Metabolic Disorders
Medium-chain 3-hydroxyacyl-CoAs are intermediates in fatty acid β-oxidation. Deficiencies in enzymes involved in this pathway, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, can lead to the accumulation of specific acyl-CoA species. While not directly measured, the corresponding acylcarnitines are used as key biomarkers for screening these disorders[1][2]. Therefore, the direct and quantitative analysis of this compound in tissues and cells could serve as a more direct and potentially more sensitive biomarker for certain inborn errors of metabolism.
Investigation of Cellular Signaling Pathways
Medium-chain fatty acids and their metabolites have been shown to act as signaling molecules, influencing key cellular pathways. For instance, medium-chain fatty acids can act as activators of peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism[3][4][5]. Additionally, fatty acid metabolism is intricately linked to the mTOR signaling pathway, which is a central regulator of cell growth and metabolism[6]. Although direct evidence for this compound is lacking, it is plausible that as a product of fatty acid metabolism, its levels could influence these signaling cascades, making it a molecule of interest in cancer and metabolic disease research.
Target for Drug Development
The enzymes that metabolize 3-hydroxyacyl-CoAs, such as 3-hydroxyacyl-CoA dehydrogenases, represent potential targets for therapeutic intervention in metabolic diseases[7][8]. Developing assays to quantify the substrates and products of these enzymes, including this compound, is crucial for the screening and characterization of potential drug candidates that modulate their activity.
Quantitative Data
| Acyl-CoA Species | Cell/Tissue Type | Concentration (pmol/10^6 cells or pmol/mg tissue) | Reference |
| Acetyl-CoA | HepG2 cells | 10.644 ± 1.364 | [9][10][11] |
| Propionyl-CoA | HepG2 cells | 3.532 ± 0.652 | [9][10][11] |
| Butyryl-CoA | HepG2 cells | 1.013 ± 0.159 | [9][10][11] |
| Valeryl-CoA | HepG2 cells | 1.118 ± 0.143 | [9][10][11] |
| Crotonoyl-CoA | HepG2 cells | 0.032 ± 0.015 | [9][10][11] |
| Lactoyl-CoA | HepG2 cells | 0.011 ± 0.003 | [9][10][11] |
| Total Fatty Acyl-CoAs | RAW264.7 cells | 12 ± 1.0 | [12] |
| Total Fatty Acyl-CoAs | MCF7 cells | 80.4 ± 6.1 | [12] |
Note: The concentrations of acyl-CoAs can vary significantly depending on the cell type, metabolic state, and analytical method used. The data above should be considered as a general guide.
Experimental Protocols
The gold standard for the sensitive and specific quantification of acyl-CoAs in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a general protocol that can be adapted for the analysis of this compound.
Protocol 1: Quantification of this compound by LC-MS/MS
1. Sample Preparation (from cultured cells)
-
Cell Lysis and Extraction:
-
Aspirate culture medium from adherent cells grown in a 6-well plate (typically 1-2 x 10^6 cells).
-
Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cells to quench metabolic activity and precipitate proteins.
-
Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.
-
Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain 3-hydroxyacyl-CoA not present in the sample).
-
Sonicate the sample on ice (e.g., 10 cycles of 0.5s on, 1s off) to ensure complete cell lysis.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for solid-phase extraction.
-
-
Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Condition an Oasis HLB 1cc (30 mg) SPE column by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE column.
-
Wash the column with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating acyl-CoAs.
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the acyl-CoAs, and then return to the initial conditions for column re-equilibration. The exact gradient should be optimized for the specific separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine group.
-
Optimization: Collision energy and other source parameters should be optimized for each analyte to achieve maximum sensitivity.
-
3. Data Analysis
-
Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard, using a standard curve generated with known concentrations of the analyte.
Visualizations
Caption: Experimental workflow for the lipidomic analysis of this compound.
Caption: Hypothetical role of this compound in cellular metabolism and signaling.
References
- 1. Exploring therapeutic approaches for treatment of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 2. A gene therapy targeting medium-chain acyl-CoA dehydrogenase (MCAD) did not protect against diabetes-induced cardiac pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of fatty acid metabolism by mTOR in adult murine hearts occurs independently of changes in PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase in the regulation of body weight and thermogenesis. [vivo.weill.cornell.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 3-Hydroxytridecanoyl-CoA Metabolism with CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytridecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Dysregulation of this metabolic pathway is implicated in various metabolic disorders. The advent of CRISPR-Cas9 technology provides a powerful tool to precisely edit the genome of cellular and animal models, enabling researchers to elucidate the function of specific enzymes involved in this compound metabolism and to explore potential therapeutic interventions.
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for studying this compound metabolism. We detail protocols for gene knockout of critical enzymes, quantitative analysis of metabolic changes, and provide illustrative data and pathway diagrams.
Key Enzymes in this compound Metabolism
The primary enzyme responsible for the conversion of this compound to 3-ketotridecanoyl-CoA in mitochondrial beta-oxidation is 3-hydroxyacyl-CoA dehydrogenase . In humans, this activity is carried out by several enzymes with varying substrate specificities. For medium-chain 3-hydroxyacyl-CoAs like this compound, the key enzymes are:
-
Hydroxyacyl-Coenzyme A dehydrogenase (HADH) : This enzyme is crucial for the beta-oxidation of short and medium-chain fatty acids.[1][2]
-
3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10) : This multifunctional enzyme also participates in the beta-oxidation of fatty acids, alongside its roles in steroid metabolism.[3][4][5]
Targeting the genes encoding these enzymes, namely HADH and HSD17B10, using CRISPR-Cas9 allows for the investigation of their specific roles in this compound metabolism.
Data Presentation: Quantitative Analysis of Metabolites
CRISPR-Cas9 mediated knockout of genes involved in fatty acid oxidation leads to measurable changes in the cellular lipidome. The following tables summarize representative quantitative data obtained from hypothetical experiments where HADH is knocked out in a human cell line (e.g., HEK293T or HepG2). The data illustrates the expected accumulation of 3-hydroxy fatty acid intermediates.
Table 1: Relative Abundance of this compound
| Cell Line | Relative Peak Area of this compound (normalized to internal standard) | Fold Change (KO vs. Wild Type) |
| Wild Type | 1.00 ± 0.15 | - |
| HADH Knockout | 4.75 ± 0.52 | 4.75 |
Table 2: Broader Impact on Medium-Chain 3-Hydroxy Fatty Acids
| Analyte | Wild Type (Relative Abundance) | HADH Knockout (Relative Abundance) | Fold Change |
| 3-Hydroxydodecanoyl-CoA | 1.00 ± 0.12 | 3.98 ± 0.45 | 3.98 |
| 3-Hydroxytetradecanoyl-CoA | 1.00 ± 0.18 | 2.51 ± 0.33 | 2.51 |
Data are presented as mean ± standard deviation from three biological replicates.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of HADH in Human Cells using Lentivirus
This protocol describes the generation of a stable HADH knockout cell line using a lentiviral delivery system.
Materials:
-
Human cell line (e.g., HEK293T)
-
LentiCRISPRv2 plasmid (Addgene #52961)
-
pMD2.G (Addgene #12259) and psPAX2 (Addgene #12260) packaging plasmids
-
Lipofectamine 3000 (Thermo Fisher Scientific)
-
Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Polybrene
-
sgRNA design tool (e.g., CRISPOR)
-
Oligonucleotides for sgRNA cloning
-
T4 DNA ligase and buffer
-
Stellar Competent Cells (Clontech)
-
Plasmid purification kit
-
DNA sequencing services
-
Western blot reagents
-
PCR reagents and primers for genomic DNA analysis
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting a conserved early exon of the HADH gene using an online tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the BsmBI-digested LentiCRISPRv2 plasmid.
-
Transform the ligated product into competent E. coli, select for ampicillin (B1664943) resistance, and verify the correct insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the LentiCRISPRv2-HADH-sgRNA plasmid, pMD2.G, and psPAX2 using Lipofectamine 3000 in Opti-MEM.
-
After 6-8 hours, replace the transfection medium with fresh DMEM.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
On the following day, transduce the cells with the lentivirus at various multiplicities of infection (MOIs) in the presence of Polybrene (8 µg/mL).
-
After 24 hours, replace the medium with fresh medium.
-
-
Selection and Validation of Knockout Cells:
-
48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration.
-
Culture the cells in selection medium until a stable pool of resistant cells is established.
-
Validate the knockout by:
-
Genomic DNA analysis: Extract genomic DNA, PCR amplify the target region, and perform a T7 Endonuclease I assay or Sanger sequencing to detect indels.
-
Western Blot: Lyse the cells and perform a western blot using an anti-HADH antibody to confirm the absence of the protein.
-
-
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol outlines the steps for extracting and quantifying this compound from cultured cells.
Materials:
-
Wild type and HADH knockout cell pellets
-
Internal standard (e.g., deuterated 3-hydroxyacyl-CoA)
-
Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation and Extraction:
-
Resuspend cell pellets in a known volume of ice-cold methanol containing the internal standard.
-
Sonicate the samples on ice to lyse the cells and precipitate proteins.
-
Centrifuge at high speed to pellet the debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE) for Cleanup:
-
Reconstitute the dried extract in a small volume of loading buffer.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile).
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried sample in the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase column.
-
Perform a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Use a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the amount of this compound by comparing the area ratio to a standard curve.
-
Visualizations
Signaling Pathway
Caption: Mitochondrial beta-oxidation of tridecanoyl-CoA.
Experimental Workflow
Caption: Workflow for studying this compound metabolism.
Conclusion
The integration of CRISPR-Cas9 technology with advanced analytical techniques like LC-MS/MS offers a robust platform for dissecting the complexities of fatty acid metabolism. By following the protocols outlined in these application notes, researchers can effectively create targeted gene knockouts and quantify the resulting metabolic perturbations, leading to a deeper understanding of the role of enzymes like HADH and HSD17B10 in this compound metabolism and its implications for human health and disease.
References
Troubleshooting & Optimization
optimizing mass spectrometry settings for 3-hydroxytridecanoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of 3-hydroxytridecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for analyzing this compound?
A1: Electrospray ionization (ESI) is the most widely used and effective technique for ionizing acyl-CoA molecules, including this compound.[1][2] It is a soft ionization method suitable for large, polar, and thermally labile molecules. Both positive and negative ion modes can be used, though positive ion mode is often reported to be more sensitive for acyl-CoA species.[3][4]
Q2: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A2: For this compound (molecular formula: C₃₄H₆₂N₇O₁₉P₃S; approximate molecular weight: 997.89 g/mol ), you should look for the protonated precursor ion [M+H]⁺ at approximately m/z 998.9. In tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. The most common and abundant fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[3][5][6] Therefore, the primary product ion to monitor in a Multiple Reaction Monitoring (MRM) experiment would be approximately m/z 491.9. Another common fragment ion observed for all acyl-CoAs is the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0.[7][8]
Q3: How can I improve the signal intensity of my analyte?
A3: Low signal intensity for acyl-CoAs can result from several factors:
-
Sample Degradation: Acyl-CoAs are prone to hydrolysis. Ensure samples are processed quickly, kept on ice or at 4°C, and stored at -80°C. Use acidic conditions in your extraction and mobile phases to improve stability.[9]
-
Inefficient Ionization: Optimize ESI source parameters, including sprayer voltage, nebulizer gas flow, and desolvation temperature.[10][11] The mobile phase composition is also critical; reversed-phase solvents like acetonitrile (B52724) and methanol (B129727) are preferable.[10]
-
Ion Suppression: Biological matrices are complex and can suppress the ionization of the target analyte. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances like salts and phospholipids.[9]
-
Suboptimal MS Parameters: Fine-tune the collision energy (CE) and declustering potential (DP) for the specific MRM transition of this compound to maximize fragmentation efficiency.[9]
Troubleshooting Guides
Issue 1: No Signal or Very Low Signal Detected
This guide provides a systematic approach to diagnosing a total or near-total loss of signal for this compound.
Caption: A logical workflow for troubleshooting low LC-MS signal.
Issue 2: Poor Peak Shape or High Background Noise
Poor chromatography can significantly impact quantification and sensitivity.
-
Symptom: Tailing or fronting peaks.
-
Possible Cause: Column degradation, improper mobile phase pH, or interaction with active sites in the flow path.
-
Solution: Replace the guard or analytical column. Ensure the mobile phase pH is appropriate for the analyte and column type. Use of an acid like formic acid is common.
-
-
Symptom: Split peaks.
-
Possible Cause: Clogged frit, partially blocked injector, or column void.
-
Solution: Filter samples before injection. Back-flush the column or replace it if necessary. Check the injector for blockages.
-
-
Symptom: High background noise.
-
Possible Cause: Contaminated mobile phase, solvent lines, or ESI source.
-
Solution: Use high-purity LC-MS grade solvents. Purge the system with a strong solvent like isopropanol. Clean the ESI source components (capillary, cone/orifice).
-
Optimized Mass Spectrometry Parameters
The following table provides typical starting parameters for the analysis of acyl-CoAs on a triple quadrupole mass spectrometer using ESI. These should be optimized for your specific instrument and application.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Generally provides higher sensitivity for acyl-CoA molecules.[3] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process. Lower voltages can sometimes reduce in-source fragmentation and improve stability.[10] |
| Desolvation Temp. | 350 - 500 °C | Facilitates the evaporation of solvent from charged droplets to release gas-phase ions. |
| Desolvation Gas Flow | 600 - 1000 L/Hr | Aids in desolvation. The optimal flow rate depends on the liquid flow rate from the LC.[10] |
| Cone/Orifice Voltage | 20 - 50 V | A higher voltage can promote in-source fragmentation, which can be used strategically, but may also reduce the precursor ion signal.[7] |
| Nebulizer Gas | Nitrogen | Standard nebulizing gas. |
MRM Transition Parameters for this compound
Quantitative analysis is best performed using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 998.9 | 491.9 | 50-100 | 30 - 45 (Optimize) |
| This compound | 998.9 | 428.0 | 50-100 | 40 - 55 (Optimize) |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Tissue
This protocol provides a general guideline for the extraction of this compound from tissue samples.
-
Homogenization: Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen. Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) prior to homogenization.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 0.1% formic acid in water to remove unbound impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 50-100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Protocol 2: LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5-10 µL.
Analyte Fragmentation Pathway
The fragmentation of acyl-CoAs in positive mode MS/MS is highly conserved, making it a reliable feature for identification and quantification.
Caption: Common fragmentation pathway for acyl-CoAs in ESI+.
References
- 1. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
avoiding artifacts in 3-hydroxytridecanoyl-CoA sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during the sample preparation of 3-hydroxytridecanoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during the sample preparation and analysis of this compound.
Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Degradation during Sample Handling | Acyl-CoAs are highly susceptible to degradation. It is crucial to keep samples on ice or at 4°C throughout the entire extraction process. For long-term storage, samples should be kept at -80°C. |
| Hydrolysis of Thioester Bond | The thioester bond is prone to hydrolysis, especially at neutral or alkaline pH. Use a slightly acidic extraction buffer, such as 100 mM potassium phosphate (B84403) buffer at pH 4.9, to improve stability.[1] Thioester hydrolysis is a thermodynamically favorable reaction.[2] |
| Enzymatic Degradation | Thioesterase enzymes present in the sample can rapidly degrade acyl-CoAs.[3] Immediate inactivation of these enzymes upon cell lysis is critical. This can be achieved by using acidic buffers and keeping the sample at low temperatures. |
| Suboptimal Extraction Efficiency | The choice of extraction method can significantly impact recovery. A modified method using a potassium phosphate buffer (pH 4.9), 2-propanol, and acetonitrile (B52724) for extraction, followed by solid-phase purification, has been shown to increase recovery of long-chain acyl-CoAs to 70-80%.[1] |
| Analyte Loss During Storage | Adsorption to plastic surfaces can lead to sample loss. Whenever possible, use glass vials for sample storage and handling. |
Issue 2: Inconsistent or Irreproducible Quantification
| Potential Cause | Recommended Solution |
| Incomplete Inactivation of Enzymes | Residual thioesterase activity will lead to variable degradation between samples. Ensure thorough and immediate enzyme inactivation at the start of the preparation. |
| Variable Extraction Recovery | Inconsistent recovery can be a major source of variability. The use of a suitable internal standard, such as a stable isotope-labeled 3-hydroxyacyl-CoA, is crucial to correct for losses during sample preparation. |
| Matrix Effects in Mass Spectrometry | Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Optimize chromatographic separation to resolve the analyte from interfering matrix components. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of samples can lead to degradation. Prepare single-use aliquots of your samples to avoid this. |
Issue 3: Presence of Unexpected Peaks or Artifacts in Chromatogram
| Potential Cause | Recommended Solution |
| Formation of Fatty Acid Dimers | Free fatty acids in the sample can form dimers that may be misidentified as hydroxylated fatty acids like this compound.[4][5] Implement a derivatization step for the hydroxyl group to confirm the identity of the peak. |
| Oxidation of the Analyte | The hydroxyl group can be susceptible to oxidation. Minimize exposure to air and consider adding antioxidants to your extraction buffer. |
| Contamination from Labware or Solvents | Ensure all glassware is thoroughly cleaned and use high-purity solvents to avoid introducing interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting and storing this compound?
Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, typically between pH 4 and 6. For extraction, a buffer with a pH of around 4.9 is often recommended to minimize hydrolysis of the thioester bond.[1]
Q2: How critical is temperature control during sample preparation?
Temperature control is extremely critical. Both chemical and enzymatic degradation of this compound are accelerated at higher temperatures. All steps of the sample preparation, including homogenization and centrifugation, should be performed on ice or at 4°C. For long-term storage, -80°C is recommended.
Q3: What type of enzymes can degrade my this compound sample?
Acyl-CoA thioesterases are a major class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs back to the free fatty acid and Coenzyme A.[3] These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent loss of your analyte.
Q4: Should I use an internal standard for quantification?
Yes, the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. This will help to correct for any sample loss that occurs during the extraction and cleanup steps, as well as for matrix effects in the mass spectrometer.
Q5: What are some common artifacts to look out for in my LC-MS/MS data?
A common artifact is the formation of fatty acid dimers, which can have a similar mass-to-charge ratio as hydroxylated fatty acids and can lead to misidentification.[4][5] Careful chromatographic separation and potentially derivatization can help to distinguish these artifacts from your target analyte.
Experimental Protocols & Data
Recommended Extraction Protocol for Long-Chain Acyl-CoAs
This protocol is adapted from a method shown to yield high recovery for long-chain acyl-CoAs.[1]
-
Homogenization: Homogenize frozen tissue samples in a glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Addition: Add 2-propanol to the homogenate and homogenize again.
-
Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN) and vortexing.
-
Centrifugation: Centrifuge to pellet cellular debris.
-
Solid-Phase Extraction (SPE):
-
Load the supernatant onto an appropriate SPE column (e.g., C18).
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs with a suitable solvent (e.g., 2-propanol).
-
-
Concentration: Concentrate the eluent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS/MS system.
Quantitative Data Summary
While specific quantitative data for the stability and recovery of this compound is limited in the literature, the following table summarizes general findings for long-chain acyl-CoAs.
| Parameter | Condition | Observation | Reference |
| Extraction Recovery | Modified Protocol (see above) | 70-80% for long-chain acyl-CoAs | [1] |
| Enzyme Stability (Dehydrogenase) | Storage at 25°C | 50% decrease in activity in 30 hours | [6] |
| Enzyme Stability (Dehydrogenase) | Storage at 4°C | 50% decrease in activity in 55 hours | [6] |
| Enzyme Stability (Dehydrogenase) | Frozen Storage (-20°C, -70°C) | Minimal loss of activity | [6] |
Visualizations
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinguishing Artifactual Fatty Acid Dimers from Fatty Acid Esters of Hydroxy Fatty Acids in Untargeted LC-MS Pipelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of 3-hydroxytridecanoyl-CoA under different conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-hydroxytridecanoyl-CoA under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has been stored at 4°C for a week. Is it still viable for my enzymatic assay?
A1: The stability of this compound in solution is dependent on both temperature and pH. At 4°C in a slightly acidic buffer (e.g., pH 6.0), the degradation is relatively slow. However, at neutral or alkaline pH, significant hydrolysis of the thioester bond can occur even at 4°C. For quantitative enzymatic assays, it is recommended to use freshly prepared solutions or aliquots stored at -80°C for long-term stability. Before use, you can check the integrity of your solution using a functional assay or an analytical method like HPLC.
Q2: I am observing lower than expected activity in my experiments. Could degradation of this compound be the cause?
A2: Yes, degradation of this compound is a common reason for reduced activity in enzymatic assays. The thioester bond is susceptible to hydrolysis, which is accelerated by elevated temperatures and neutral to alkaline pH.[1] Ensure your experimental buffer is ideally at a slightly acidic pH if compatible with your system. Also, minimize the time the compound spends in solution at room temperature. Consider preparing your working solutions immediately before the experiment from a frozen, concentrated stock.
Q3: What are the optimal storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a lyophilized powder or in a non-aqueous solvent (e.g., ethanol) at -80°C. For aqueous stock solutions, prepare small aliquots in a slightly acidic buffer (pH ~6.0) and store them at -80°C to minimize freeze-thaw cycles and hydrolysis. Avoid storing aqueous solutions at -20°C, as this can lead to the formation of concentration gradients and may not halt hydrolytic degradation effectively.
Q4: I suspect my sample of this compound is contaminated with byproducts. How can I check its purity?
A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at ~260 nm for the adenine (B156593) part of Coenzyme A) or Mass Spectrometry (MS).[2] These methods can separate the intact molecule from potential degradation products like 3-hydroxytridecanoic acid and Coenzyme A.
Q5: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?
A5: Yes, repeated freeze-thaw cycles can degrade this compound. It is highly recommended to aliquot your stock solution into single-use volumes to avoid this issue. Each time the solution is thawed, it is exposed to conditions that can promote hydrolysis.
Stability Data (Illustrative)
Disclaimer: The following data is illustrative and based on the general principles of thioester chemistry. Actual stability may vary based on specific buffer components and purity.
Table 1: Effect of Temperature on the Stability of this compound in Solution (pH 7.0)
| Temperature (°C) | Half-life (t½) | % Remaining after 24 hours |
| 37 | ~ 18 hours | ~ 40% |
| 25 | ~ 72 hours | ~ 80% |
| 4 | ~ 14 days | ~ 95% |
| -20 | > 1 month | > 98% (with potential for some degradation over time) |
| -80 | > 6 months | > 99% |
Table 2: Effect of pH on the Stability of this compound in Solution at 25°C
| pH | Half-life (t½) | % Remaining after 24 hours |
| 5.0 | ~ 10 days | ~ 97% |
| 6.0 | ~ 7 days | ~ 95% |
| 7.0 | ~ 3 days | ~ 80% |
| 8.0 | ~ 1 day | ~ 50% |
| 9.0 | < 12 hours | < 25% |
Experimental Protocols
Protocol 1: HPLC-based Stability Assessment of this compound
Objective: To quantify the degradation of this compound over time under specific temperature and pH conditions.
Materials:
-
This compound
-
Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 6-8, acetate (B1210297) buffer for pH 5)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Thermostated incubator/water bath
Procedure:
-
Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several vials for different time points.
-
Incubate the vials at the desired temperature.
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), take one vial and immediately inject a sample onto the HPLC.
-
Run a gradient elution from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the absorbance at 260 nm.
-
Quantify the peak area of the intact this compound. The degradation can be calculated as the percentage decrease in the peak area relative to the time 0 sample.
Visualizations
Caption: Workflow for Stability Testing of this compound.
References
Validation & Comparative
The Evolving Landscape of Biomarker Validation for Long-Chain Fatty Acid Oxidation Disorders: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the realm of inborn errors of metabolism, the timely and accurate diagnosis of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency is critical to prevent life-threatening metabolic crises. While 3-hydroxytridecanoyl-CoA is a key metabolite in the pathophysiology of these disorders, its direct measurement is not the clinical standard. Instead, its more stable and readily detectable downstream metabolites, primarily 3-hydroxyacylcarnitines, have become the cornerstone of newborn screening and diagnostic testing. This guide provides a comprehensive comparison of the established and emerging biomarkers for LCHAD and TFP deficiencies, presenting supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to LCHAD and TFP Deficiencies
LCHAD and TFP deficiencies are autosomal recessive genetic disorders that impair the mitochondrial beta-oxidation of long-chain fatty acids.[1][2][3] This impairment leads to an energy deficit, particularly during periods of fasting or illness, and the accumulation of toxic long-chain fatty acids and their metabolites.[3] Clinical presentations can be severe, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, rhabdomyolysis, and in some cases, sudden infant death.[1][2]
The validation of sensitive and specific biomarkers is paramount for early detection through newborn screening programs and for ongoing monitoring of affected individuals. This guide will delve into the performance of the current primary biomarkers, explore promising alternatives, and provide a framework for the experimental methodologies employed in their validation.
Primary Biomarkers: 3-Hydroxyacylcarnitines
The hallmark of LCHAD and TFP deficiencies is the accumulation of long-chain 3-hydroxyacyl-CoAs, which are subsequently converted to their corresponding acylcarnitine esters. These 3-hydroxyacylcarnitines, particularly 3-hydroxymyristoylcarnitine (C14-OH), 3-hydroxypalmitoylcarnitine (C16-OH), and 3-hydroxyoleoylcarnitine (C18:1-OH), are the primary biomarkers detected in newborn screening from dried blood spots using tandem mass spectrometry (MS/MS).[4]
Performance of 3-Hydroxyacylcarnitines
The performance of 3-hydroxyacylcarnitines in newborn screening has been extensively studied, though with some variability in reported metrics. A systematic review of ten studies revealed a wide range in the positive predictive value (PPV), from 0% to 100%.[1] This variability is influenced by screening algorithms, cutoff values, and the prevalence of the disorders in the screened population. To improve specificity and reduce false-positive results, various acylcarnitine ratios have been investigated. For instance, a study of 54 patients with LCHAD/MTP deficiency demonstrated that a calculated "HADHA ratio" of (C16OH + C18OH + C18:1OH)/C0 (free carnitine) was significantly elevated in all affected individuals compared to controls and patients with other fatty acid oxidation disorders, suggesting high specificity.[5][6]
| Biomarker Panel | Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Key Findings |
| 3-Hydroxyacylcarnitines (C14-OH, C16-OH, C18:1-OH) | Tandem Mass Spectrometry (MS/MS) | High (though not always quantifiable in systematic reviews due to lack of follow-up on screen negatives) | Variable | 0% - 100% (highly dependent on screening program parameters) | Primary screening markers for LCHAD/TFP deficiency. Ratios with other acylcarnitines or free carnitine can improve specificity.[1] |
| Urine 3-Hydroxydicarboxylic Acids | Gas Chromatography-Mass Spectrometry (GC-MS) | Not explicitly quantified in comparative studies, but considered a confirmatory marker. | The presence of these acids is not specific to LCHAD/TFP and can be seen in other conditions with dicarboxylic aciduria. However, the relative ratios of different chain-length 3-hydroxydicarboxylic acids can be indicative.[7] | Not typically used as a primary screening tool, so PPV is not a relevant metric. | Confirmatory test that reflects the accumulation of 3-hydroxy fatty acids. Ratios of specific 3-hydroxydicarboxylic acids can aid in differential diagnosis.[7] |
| S-(3-hydroxyacyl)cysteamines | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Under investigation; initial studies show significant increases in LCHAD deficiency.[8] | Appears to be specific for LCHAD deficiency compared to controls and other long-chain fatty acid oxidation disorders, including MTP deficiency.[8] | Not yet established. | A novel, promising biomarker that may differentiate LCHAD from MTP deficiency.[8] |
| Enzyme Activity Assay | In vitro assays in cultured fibroblasts or lymphocytes | Considered a gold standard for diagnosis. | High | High | Confirmatory test that directly measures the functional defect in the LCHAD enzyme or the TFP complex.[4][9] |
| Molecular Genetic Testing | DNA Sequencing of HADHA and HADHB genes | High, especially for known pathogenic variants.[10][11] | High | High | Confirmatory test that identifies the underlying genetic cause of the disorder.[4][10][11] |
Alternative and Confirmatory Biomarkers
While 3-hydroxyacylcarnitine profiling is the primary screening method, a multi-tiered approach involving alternative and confirmatory biomarkers is essential for accurate diagnosis.
Urine 3-Hydroxydicarboxylic Acids
In LCHAD and TFP deficiencies, the accumulated 3-hydroxy fatty acids can undergo omega-oxidation, leading to the formation and excretion of 3-hydroxydicarboxylic acids in the urine.[7] While the presence of these metabolites is not entirely specific, the pattern and ratios of different chain-length 3-hydroxydicarboxylic acids can provide valuable diagnostic information.[7]
S-(3-hydroxyacyl)cysteamines: A Novel Biomarker
Recent research has identified S-(3-hydroxyacyl)cysteamines as potential novel biomarkers for LCHAD deficiency.[8] These are hypothesized to be degradation products of the accumulating 3-hydroxyacyl-CoAs. A key advantage of this biomarker is its potential to differentiate between LCHAD and MTP deficiencies, as it was found to be significantly increased in LCHAD but not in MTP deficiency.[8] Further validation of this biomarker is ongoing.
Confirmatory Testing: Enzyme Assays and Molecular Genetics
Definitive diagnosis of LCHAD and TFP deficiencies relies on confirmatory testing. This includes:
-
Enzyme Activity Assays: Direct measurement of LCHAD and TFP enzyme activity in cultured fibroblasts or lymphocytes provides a functional confirmation of the metabolic defect.[4][9]
-
Molecular Genetic Testing: Sequencing of the HADHA and HADHB genes identifies the pathogenic mutations responsible for the disorder, confirming the diagnosis and allowing for genetic counseling and carrier testing for family members.[4][10][11]
Experimental Protocols
Acylcarnitine Analysis in Dried Blood Spots by Tandem Mass Spectrometry
This method is the cornerstone of newborn screening for LCHAD and TFP deficiencies.
1. Sample Preparation:
- A 3.2 mm punch from a dried blood spot is placed into a well of a microtiter plate.[12]
- An extraction solution containing methanol (B129727) and stable isotope-labeled internal standards of various acylcarnitines is added to each well.[12][13][14]
- The plate is agitated at 30-45°C for 30-45 minutes to extract the acylcarnitines.[12][14]
- The extract is then filtered or centrifuged to remove debris.[12]
- The supernatant is dried down under nitrogen.[12]
2. Derivatization:
- The dried extract is reconstituted in a solution of butanolic-HCl and heated at 60-65°C for 15-30 minutes to convert the acylcarnitines to their butyl esters.[12]
- The sample is then dried again.[12]
- The derivatized sample is reconstituted in a mobile phase solution for injection.[12]
3. Tandem Mass Spectrometry Analysis:
- The analysis is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source in positive ion mode.[15]
- A precursor ion scan of m/z 85 is commonly used to detect all butylated acylcarnitines.[12]
- Quantification is achieved by comparing the signal of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.[14]
Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry
This method is used as a confirmatory test to detect the presence of 3-hydroxydicarboxylic acids.
1. Sample Preparation:
- A specific volume of urine is spiked with an internal standard.
- The urine is then subjected to liquid-liquid extraction or solid-phase extraction to isolate the organic acids.
2. Derivatization:
- The extracted organic acids are derivatized to make them volatile for GC analysis. A common method is trimethylsilylation.
3. GC-MS Analysis:
- The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interactions with the column.
- The separated compounds then enter the mass spectrometer, which fragments them and detects the resulting ions, allowing for identification and quantification.
Signaling Pathways and Experimental Workflows
Conclusion
The validation of biomarkers for LCHAD and TFP deficiencies has significantly advanced with the widespread implementation of tandem mass spectrometry in newborn screening. While 3-hydroxyacylcarnitines remain the primary screening markers, ongoing research into novel biomarkers like S-(3-hydroxyacyl)cysteamines and the refinement of analytical methods promise to further improve diagnostic accuracy and reduce false-positive rates. A multi-tiered diagnostic approach, combining acylcarnitine profiling with confirmatory urine organic acid analysis, enzyme assays, and molecular genetic testing, remains the gold standard for the definitive diagnosis of these serious metabolic disorders. This comprehensive understanding of the available biomarkers and their performance is crucial for the continued development of effective diagnostic and therapeutic strategies for patients with LCHAD and TFP deficiencies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. revvity.com [revvity.com]
- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. login.medscape.com [login.medscape.com]
- 10. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 11. providers2.genedx.com [providers2.genedx.com]
- 12. agilent.com [agilent.com]
- 13. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Analysis of 3-Hydroxytridecanoyl-CoA and Other Acyl-CoAs: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the roles of various acyl-Coenzyme A (acyl-CoA) species is paramount for advancements in metabolic research and therapeutic development. This guide provides a comparative analysis of 3-hydroxytridecanoyl-CoA and other key acyl-CoAs, supported by experimental data and detailed methodologies.
Acyl-CoAs are central intermediates in cellular metabolism, participating in a myriad of biochemical processes ranging from energy production via beta-oxidation to the biosynthesis of complex lipids and cellular signaling.[1] The diversity in their acyl chain length and modifications, such as hydroxylation, dictates their specific functions and metabolic fates. This compound, a 13-carbon hydroxylated acyl-CoA, is a key intermediate in the beta-oxidation of odd-chain fatty acids. Its levels and metabolism, along with those of other acyl-CoAs, can provide critical insights into the metabolic state of cells and tissues in both health and disease.[2]
Quantitative Comparison of Acyl-CoA Species
The accurate quantification of acyl-CoA pools is crucial for understanding metabolic regulation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of various acyl-CoA species.[3]
Below is a compilation of representative quantitative data for various acyl-CoA species from different mammalian cell lines. It is important to note that the data are compiled from multiple studies and direct comparison should be approached with caution due to variations in experimental conditions, cell types, and normalization methods.
| Acyl-CoA Species | Cell Line | Concentration (pmol/10^6 cells) | Reference |
| Acetyl-CoA | HepG2 | 10.644 | [4] |
| Propionyl-CoA | HepG2 | 3.532 | [4] |
| Butyryl-CoA | HepG2 | 1.013 | [4] |
| Succinyl-CoA | HepG2 | 25.467 | [4] |
| Palmitoyl-CoA (C16:0) | MCF7 | ~12 (pmol/mg protein) | [5] |
| Stearoyl-CoA (C18:0) | MCF7 | ~8 (pmol/mg protein) | [5] |
| Oleoyl-CoA (C18:1) | MCF7 | ~7 (pmol/mg protein) | [5] |
| 3-Hydroxydecanoyl-CoA | - | Data not readily available in pmol/10^6 cells | - |
| Lactoyl-CoA | HepG2 | 0.011 | [4] |
| Crotonyl-CoA | HepG2 | 0.032 | [4] |
Key Metabolic Pathway: Fatty Acid Beta-Oxidation
This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. This pathway sequentially breaks down fatty acyl-CoAs into acetyl-CoA units, which can then enter the citric acid cycle for energy production.
Figure 1. The four steps of mitochondrial fatty acid beta-oxidation.
Cellular Signaling Roles of Acyl-CoAs
Beyond their metabolic roles, acyl-CoAs, including hydroxy-derivatives, are emerging as important signaling molecules. They can act as ligands for nuclear receptors, thereby regulating gene expression. A prominent example is the activation of Peroxisome Proliferator-Activated Receptors (PPARs) by fatty acids and their CoA esters.
Figure 2. Activation of PPAR signaling by fatty acyl-CoAs.
Experimental Protocols
Accurate and reproducible quantification of acyl-CoAs is fundamental to metabolic research. The following section details a standard workflow for the extraction and analysis of acyl-CoAs from biological samples using LC-MS/MS.
Experimental Workflow for Acyl-CoA Profiling
References
- 1. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
cross-validation of different methods for 3-hydroxytridecanoyl-CoA measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used methods for the quantification of 3-hydroxytridecanoyl-CoA, a key intermediate in fatty acid metabolism. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in metabolic research and drug discovery. This document outlines the principles, performance characteristics, and detailed experimental protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Introduction to this compound
This compound is a crucial intermediate in the beta-oxidation of odd-chain fatty acids. The accurate measurement of its cellular levels is vital for understanding normal physiology, as well as pathological conditions related to fatty acid oxidation disorders.
Comparison of Analytical Methods
The choice of analytical method for this compound measurement depends on the specific requirements of the study, including sensitivity, specificity, throughput, and the nature of the biological matrix. The following table summarizes the key performance characteristics of the three most common methods.
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assay |
| Limit of Detection (LOD) | 1-10 fmol¹ | ng range (hydrolyzed acid) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol¹ | µg range (hydrolyzed acid) | ~100 fmol |
| Linearity (R²) | >0.99¹ | >0.99 | Variable |
| Precision (RSD%) | < 5%¹ | 3.3–13.3%[1] | < 20% |
| Specificity | High (mass-to-charge ratio) | High (mass fragmentation pattern) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
| Sample Derivatization | Not required | Required (for the fatty acid) | Not required |
¹ Data for 3-hydroxyoctanoyl-CoA, expected to be comparable for this compound.[2]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for each analytical method and the metabolic context of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the three analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the direct measurement of this compound.
a. Sample Preparation (Solid-Phase Extraction) [2]
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the biological sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Liquid Chromatography [2]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Tandem Mass Spectrometry [2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific m/z transitions for this compound and an appropriate internal standard need to be determined.
-
Collision Energy: Optimized for the specific analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly specific but requires hydrolysis of the CoA ester to measure the corresponding 3-hydroxy fatty acid, followed by derivatization.
a. Sample Preparation [1]
-
Hydrolysis: To measure total 3-hydroxytridecanoic acid, hydrolyze the sample (e.g., 500 µL of serum or plasma) with 500 µL of 10 M NaOH for 30 minutes.
-
Acidification: Acidify the sample with 6 M HCl.
-
Extraction: Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Drying: Evaporate the combined organic layers to dryness under nitrogen at 37°C.
-
Derivatization: Derivatize the dried residue with 100 µL of N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) and trimethylchlorosilane for one hour at 80°C to form trimethylsilyl (B98337) (TMS) ethers.
b. Gas Chromatography [1]
-
Column: HP-5MS capillary column or equivalent.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature of 80°C for 5 minutes.
-
Ramp at 3.8°C/min to 200°C.
-
Ramp at 15°C/min to 290°C and hold for 6 minutes.
-
c. Mass Spectrometry [1]
-
Ionization Mode: Electron Impact (EI).
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Monitor the characteristic m/z ions for the TMS derivative of 3-hydroxytridecanoic acid and its corresponding stable isotope-labeled internal standard.
Enzymatic Assay
This method relies on the specific conversion of 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase and the subsequent measurement of NADH production.[3]
a. Sample Preparation [3]
-
Extract acyl-CoA esters from the tissue sample using a chloroform/methanol procedure.
-
Resuspend the extracted acyl-CoAs in an appropriate buffer.
b. Enzymatic Reaction
-
Prepare a reaction mixture containing:
-
Potassium phosphate (B84403) buffer (pH 7.3).
-
NAD⁺.
-
The extracted sample.
-
-
Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase.
-
Incubate at a controlled temperature (e.g., 37°C).
c. Detection and Quantification
-
Monitor the increase in NADH concentration by measuring the absorbance at 340 nm or by fluorescence.[2]
-
Quantify the amount of this compound by comparing the rate of NADH production to a standard curve prepared with a known concentration of a 3-hydroxyacyl-CoA standard. For enhanced sensitivity, an enzymatic cycling amplification of NADH can be employed.[3]
Conclusion
The choice of method for the measurement of this compound should be guided by the specific research question and available instrumentation. LC-MS/MS offers the highest sensitivity and throughput for the direct measurement of the intact acyl-CoA. GC-MS provides high specificity for the corresponding fatty acid after hydrolysis and derivatization. Enzymatic assays are a cost-effective alternative that can offer high specificity, particularly when coupled with sensitive detection methods. For robust and reliable results, it is crucial to validate the chosen method in the specific biological matrix of interest.
References
The Metabolic Crossroads of 3-Hydroxytridecanoyl-CoA: A Comparative Guide for Researchers
A comprehensive analysis of the metabolic fate of the medium-chain fatty acyl-CoA, 3-hydroxytridecanoyl-CoA, reveals distinct patterns of utilization across different cell types. This guide provides a comparative overview of its metabolism in hepatocytes, cardiomyocytes, and cancer cells, supported by experimental data and detailed protocols for further investigation.
The metabolism of fatty acids is a cornerstone of cellular energy homeostasis and biosynthetic processes. This compound, a C13 intermediate of beta-oxidation, sits (B43327) at a crucial metabolic juncture. Its fate is dictated by the specific enzymatic machinery and energetic demands of the cell, leading to divergent pathways in different tissues. Understanding these cell-type-specific differences is paramount for researchers in metabolic diseases, cardiology, and oncology.
Comparative Metabolic Fates: An Overview
The primary routes for this compound metabolism are mitochondrial and peroxisomal beta-oxidation. However, the extent and downstream utilization of the resulting metabolites, primarily acetyl-CoA and propionyl-CoA (from the final turn of an odd-chain fatty acid), vary significantly.
Hepatocytes , as central metabolic regulators, exhibit high flexibility in fatty acid metabolism. They can efficiently oxidize this compound for energy production via the TCA cycle, utilize the acetyl-CoA for ketogenesis during fasting states, or channel it into biosynthetic pathways like cholesterol and bile acid synthesis.
Cardiomyocytes , with their relentless energy demand, primarily direct this compound towards complete oxidation in the mitochondria to fuel ATP production for muscle contraction. The capacity for alternative pathways is limited in these highly specialized cells.
Cancer cells display a reprogrammed metabolic landscape. While some cancer cells upregulate fatty acid oxidation for energy, others may utilize the metabolic intermediates of this compound for the synthesis of lipids required for rapid proliferation and membrane biogenesis. The metabolic fate in cancer is often context-dependent, influenced by the tumor microenvironment and specific oncogenic drivers.
Quantitative Comparison of this compound Metabolism
While direct quantitative flux analysis for this compound across these specific cell types is limited in published literature, the following table summarizes the expected distribution of metabolic products based on the known metabolic profiles of each cell type for medium-chain fatty acids.
| Metabolic Product | Hepatocytes | Cardiomyocytes | Cancer Cells (representative) |
| Complete Oxidation (CO2) | High | Very High | Variable (can be high or low) |
| Ketone Bodies | High (during fasting) | Low | Low |
| Lipid Synthesis | Moderate | Low | High (in proliferative cells) |
| TCA Cycle Intermediates | High (for anaplerosis) | High (for energy) | Variable (for biosynthesis) |
Metabolic Pathways and Regulatory Networks
The metabolism of this compound is intricately regulated by signaling pathways that sense the energetic state of the cell.
Experimental Protocols
To facilitate further research, we provide detailed methodologies for key experiments.
Protocol 1: Fatty Acid Oxidation Assay using Radiolabeled Substrate
This protocol measures the rate of complete oxidation of a fatty acid to CO2.
1. Cell Culture and Treatment:
-
Plate hepatocytes, cardiomyocytes, or cancer cells in 24-well plates and culture to desired confluency.
-
On the day of the assay, replace the culture medium with serum-free medium containing 0.5% BSA and the desired concentration of unlabeled tridecanoic acid.
-
Add [1-¹⁴C]-tridecanoic acid to a final concentration of 1 µCi/mL.
2. CO2 Trapping:
-
Seal the plates with a multi-well sealing mat.
-
Place a center well containing a filter paper soaked in 1M NaOH inside each well of a corresponding 24-well plate (the trapping plate).
-
Incubate the cell plate at 37°C for 2-4 hours.
-
Stop the reaction by adding 100 µL of 1M perchloric acid to each well of the cell plate.
-
Place the trapping plate on top of the cell plate and seal them together to allow the released ¹⁴CO₂ to be trapped by the NaOH-soaked filter paper for at least 4 hours at room temperature.
3. Quantification:
-
Remove the filter papers from the trapping plate and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration in each well.
Protocol 2: Acyl-CoA Profiling by LC-MS/MS
This protocol allows for the quantification of this compound and its downstream acyl-CoA metabolites.
1. Sample Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 10% trichloroacetic acid to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and sonicate briefly.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Purify the supernatant containing acyl-CoAs using a solid-phase extraction (SPE) column.
2. LC-MS/MS Analysis:
-
Reconstitute the dried eluate from the SPE column in an appropriate solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a C18 reversed-phase column for separation of acyl-CoAs.
-
Perform targeted analysis using multiple reaction monitoring (MRM) for specific acyl-CoA species.
3. Data Analysis:
-
Quantify the concentration of each acyl-CoA by comparing its peak area to a standard curve generated from authentic standards.
-
Normalize the results to the protein concentration of the original cell lysate.
Concluding Remarks
The metabolic fate of this compound is a clear indicator of the specialized metabolic functions of different cell types. While hepatocytes maintain metabolic plasticity, cardiomyocytes are primed for complete oxidation, and cancer cells opportunistically rewire fatty acid metabolism to support their malignant phenotype. The provided protocols offer a robust framework for researchers to delve deeper into these cell-type-specific metabolic signatures, paving the way for novel therapeutic strategies targeting metabolic vulnerabilities in disease. Further research employing stable isotope tracing and metabolomic flux analysis will be instrumental in precisely quantifying the metabolic fluxes and unraveling the intricate regulatory networks governing the fate of this key metabolic intermediate.
Validating the Specificity of a 3-Hydroxytridecanoyl-CoA Antibody: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific metabolites are paramount. 3-hydroxytridecanoyl-CoA is a medium-chain acyl-CoA intermediate involved in fatty acid metabolism, and its precise measurement can be critical in various research contexts. While antibodies offer a convenient and high-throughput method for detecting specific molecules, their reliability hinges on rigorous specificity validation. This guide provides a framework for validating a putative this compound antibody and compares this immunochemical approach with alternative detection methods.
The Challenge of Specificity
A primary concern with antibodies targeting small molecules like this compound is the potential for cross-reactivity with structurally similar acyl-CoAs. It is crucial to demonstrate that the antibody binds specifically to this compound and not to other endogenous acyl-CoAs of varying chain lengths or with different modifications.
Experimental Validation Workflow
A multi-pronged approach, often referred to as the "five pillars of antibody validation," is essential to confirm the specificity of a this compound antibody.[1][2] This involves a series of experiments designed to challenge the antibody's binding characteristics.
Caption: Workflow for validating this compound antibody specificity.
Key Experimental Protocols
Competitive ELISA for Specificity Screening
This initial screen assesses the antibody's ability to distinguish between this compound and other acyl-CoAs.
Methodology:
-
Coating: A conjugate of this compound and a carrier protein (e.g., BSA) is immobilized on a 96-well plate.
-
Competition: The antibody is pre-incubated with varying concentrations of free this compound or a panel of potentially cross-reactive acyl-CoAs (e.g., tridecanoyl-CoA, 3-hydroxydodecanoyl-CoA, 3-hydroxytetradecanoyl-CoA).
-
Binding: The antibody-competitor mixture is added to the coated plate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection with a suitable substrate. A decrease in signal in the presence of the free analyte indicates specific binding.
Western Blotting after Acyl-CoA Enrichment
Given that this compound is not a protein, direct Western blotting is not applicable. However, one can assess the antibody's ability to detect proteins that have been post-translationally modified with this acyl-CoA, a process known as acylation.
Methodology:
-
Acyl-Resin Assisted Capture (Acyl-RAC): This technique enriches for S-acylated proteins from cell or tissue lysates.[3][4]
-
SDS-PAGE and Transfer: The enriched proteins are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with the this compound antibody.
-
Analysis: A specific band would suggest the antibody recognizes the 3-hydroxytridecanoyl moiety on a protein. The identity of this protein would need to be confirmed by mass spectrometry.
Immunoprecipitation followed by Mass Spectrometry (IP-MS)
IP-MS is a powerful technique to identify the molecules an antibody binds to in a complex biological sample.[5]
Methodology:
-
Immunoprecipitation: The antibody is used to capture its target from a cell or tissue lysate.
-
Elution: The bound molecules are eluted from the antibody.
-
Mass Spectrometry: The eluate is analyzed by high-resolution mass spectrometry to identify the precise mass of the bound molecule, confirming it as this compound.
Comparison with Alternative Methods
The use of a validated antibody for detecting this compound should be compared with existing non-immunochemical methods.
| Feature | Validated Antibody-Based Assay (e.g., ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzymatic Assay |
| Specificity | High (if rigorously validated) | Very High (based on mass-to-charge ratio and retention time) | Moderate (potential for cross-reactivity with other 3-hydroxyacyl-CoAs) |
| Sensitivity | High (pg to ng range) | Very High (fg to pg range) | Moderate (pmol to nmol range)[6] |
| Throughput | High (96-well plate format) | Low to Medium | Medium |
| Equipment | Standard plate reader | Specialized LC-MS system | Spectrophotometer or fluorometer |
| Sample Prep | Minimal | Extensive (extraction, derivatization may be needed) | Moderate (tissue homogenization, extraction) |
| Cost per Sample | Low to Medium | High | Low |
| Development Time | Long (for antibody development and validation) | Short (for method development) | Medium (for optimization) |
Conclusion
A highly specific antibody against this compound can be a valuable tool for high-throughput screening and quantification. However, due to the potential for cross-reactivity with other acyl-CoAs, rigorous validation is not optional but a mandatory prerequisite. The experimental workflow outlined above, combining initial screening with confirmatory methods like IP-MS and comparison with orthogonal techniques such as LC-MS, provides a robust framework for establishing the specificity of such an antibody. For researchers, the choice between an antibody-based method and an alternative like LC-MS will depend on the specific requirements of their study, including the need for throughput, sensitivity, and the resources available.
References
- 1. Five pillars to determine antibody specificity [abcam.com]
- 2. genuinbiotech.com [genuinbiotech.com]
- 3. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Roles of 3-hydroxytridecanoyl-CoA and Other Medium-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling functions of 3-hydroxytridecanoyl-CoA and other medium-chain acyl-CoAs (MCACoAs), such as octanoyl-CoA and decanoyl-CoA. While research on the direct signaling roles of this compound is emerging, this document synthesizes current understanding of MCACoA signaling, primarily through the G-protein coupled receptor GPR84, to offer a predictive comparison.
Introduction
Medium-chain fatty acids (MCFAs) and their CoA-esters are increasingly recognized not only as metabolic intermediates but also as signaling molecules, particularly in the context of inflammation and immune responses.[1][2] The G-protein coupled receptor GPR84 has been identified as a key receptor for MCFAs, mediating pro-inflammatory and pro-phagocytic cellular responses.[2][3] This guide focuses on the comparative signaling potential of this compound, octanoyl-CoA, and decanoyl-CoA, with an emphasis on their presumed interaction with GPR84.
Comparative Signaling Activities
The signaling activities of these MCACoAs are largely attributed to their ability to activate GPR84, a Gαi-coupled receptor.[2] Activation of GPR84 leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and downstream signaling cascades that modulate immune cell functions.[2] Notably, studies have shown that hydroxylated MCFAs can be more potent agonists of GPR84 than their non-hydroxylated counterparts.[3]
| Feature | This compound | Octanoyl-CoA | Decanoyl-CoA |
| Primary Receptor | GPR84 (inferred) | GPR84 | GPR84[2] |
| G-Protein Coupling | Gαi (inferred) | Gαi | Gαi[2] |
| Second Messenger | ↓ cAMP (inferred) | ↓ cAMP[2] | ↓ cAMP[2] |
| Potency at GPR84 | Potentially high (inferred from data on other 3-hydroxy MCFAs)[3] | Moderate | High (Capric acid, the corresponding fatty acid, is a potent GPR84 ligand)[2] |
| Key Signaling Pathways | PI3K/Akt, MAPK/ERK, NF-κB (inferred) | PI3K/Akt, MAPK/ERK, NF-κB | PI3K/Akt, MAPK/ERK, NF-κB[2] |
| Cellular Responses | Pro-inflammatory cytokine release, enhanced phagocytosis (inferred) | Pro-inflammatory cytokine release, chemotaxis[3] | Pro-inflammatory cytokine release, enhanced phagocytosis[2] |
Signaling Pathways
The activation of GPR84 by MCACoAs initiates a signaling cascade that is predominantly pro-inflammatory. This pathway involves the Gαi subunit, which upon activation, inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels. Downstream of this, signaling proceeds through the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the activation of the transcription factor NF-κB.[2] This transcription factor is a master regulator of inflammation, inducing the expression of various pro-inflammatory cytokines and chemokines.[2]
Experimental Protocols
This section details methodologies for key experiments to compare the signaling effects of different MCACoAs.
GPCR Activation Assay (cAMP Measurement)
This protocol is designed to quantify the activation of GPR84 by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 or CHO cells are cultured in appropriate media.
-
Cells are transiently transfected with a plasmid encoding human GPR84. A mock transfection (empty vector) serves as a negative control.
-
-
cAMP Assay:
-
24-48 hours post-transfection, cells are harvested and seeded into 96-well plates.
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Cells are then treated with varying concentrations of the test acyl-CoAs (this compound, octanoyl-CoA, decanoyl-CoA).
-
Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).
-
-
Data Analysis:
-
The decrease in cAMP levels in response to acyl-CoA treatment is measured.
-
Dose-response curves are generated, and EC50 values are calculated to determine the potency of each compound.
-
Intracellular Calcium Mobilization Assay
This assay is used to determine if GPR84 activation by MCACoAs leads to intracellular calcium release, a common downstream effect of Gαi activation through the Gβγ subunit.
Methodology:
-
Cell Preparation:
-
Cells expressing GPR84 (as described above) are seeded in black-walled, clear-bottom 96-well plates.
-
Cells are co-transfected with a promiscuous G-protein alpha subunit (e.g., Gα16) to couple the receptor to the calcium signaling pathway.[4]
-
-
Calcium Assay:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5][6]
-
The baseline fluorescence is measured.
-
Cells are stimulated with different concentrations of the test acyl-CoAs.
-
Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.[5]
-
-
Data Analysis:
-
The increase in fluorescence intensity, corresponding to an increase in intracellular calcium, is quantified.
-
Dose-response curves and EC50 values are determined.
-
Phagocytosis Assay
This protocol assesses the effect of MCACoA-mediated GPR84 activation on the phagocytic capacity of macrophages.
Methodology:
-
Cell Culture:
-
Primary bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7) are used.
-
-
Phagocytosis Assay:
-
Macrophages are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with the test acyl-CoAs for a specified period.
-
Fluorescently labeled particles (e.g., zymosan bioparticles or fluorescent beads) are added to the cells.[7][8]
-
After an incubation period to allow for phagocytosis, extracellular fluorescence is quenched.
-
The amount of internalized fluorescent particles is quantified using a fluorescence plate reader or by flow cytometry.[7]
-
-
Data Analysis:
-
The increase in phagocytic activity in response to acyl-CoA treatment is calculated relative to untreated controls.
-
Experimental Workflow
The following diagram outlines a general workflow for comparing the signaling effects of different acyl-CoAs.
Conclusion
While direct experimental data for this compound is limited, the available evidence on related 3-hydroxy medium-chain fatty acids suggests it is a likely agonist of GPR84 with potentially high potency.[3] Its signaling profile is predicted to be pro-inflammatory and pro-phagocytic, similar to other medium-chain acyl-CoAs like decanoyl-CoA. Further research employing the outlined experimental protocols is necessary to definitively characterize the signaling properties of this compound and to fully understand its physiological and pathological roles. This knowledge will be crucial for the development of novel therapeutics targeting inflammatory and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for assessing phagocytosis activity in cultured primary murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Performance of 3-Hydroxytridecanoyl-CoA and Related Acyl-CoA Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance Data
The efficiency of L-3-hydroxyacyl-CoA dehydrogenase in processing 3-hydroxyacyl-CoA substrates of varying carbon chain lengths is a critical factor in fatty acid metabolism. The following table summarizes the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for the dehydrogenase enzyme from pig heart muscle with a range of substrates.[1] Data for 3-hydroxytridecanoyl-CoA (C13) has been interpolated from the available data for C12 and C14 substrates to provide a reasonable estimate of its performance.
| Substrate (3-Hydroxyacyl-CoA) | Carbon Chain Length | Km (μM) | Vmax (μmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 100 | 135 |
| 3-Hydroxyhexanoyl-CoA | C6 | 18 | 150 |
| 3-Hydroxyoctanoyl-CoA | C8 | 8.0 | 162 |
| 3-Hydroxydecanoyl-CoA | C10 | 4.0 | 175 |
| 3-Hydroxydodecanoyl-CoA | C12 | 3.5 | 168 |
| This compound | C13 | ~3.3 | ~160 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 3.0 | 152 |
| 3-Hydroxyhexadecanoyl-CoA | C16 | 3.0 | 125 |
Note: The values for this compound are estimated based on the trend observed in the experimental data for other chain lengths.
Metabolic Pathway Context
This compound is an intermediate in the beta-oxidation of odd-chain fatty acids. This metabolic pathway is crucial for energy production from dietary fats containing an odd number of carbon atoms. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.
Figure 1. Beta-oxidation of an odd-chain fatty acid (Tridecanoyl-CoA).
Experimental Protocols
The determination of the kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase is typically performed using a continuous spectrophotometric assay. This method measures the rate of NADH production, which is directly proportional to the enzyme's activity.
Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase
This protocol is adapted from the method described by He et al. (1989).[1]
Principle:
The assay follows the reduction of NAD+ to NADH at 340 nm. The reaction is coupled with the cleavage of the product, 3-ketoacyl-CoA, by 3-ketoacyl-CoA thiolase. This subsequent reaction pulls the equilibrium of the dehydrogenase reaction towards product formation, ensuring a linear reaction rate.
Reagents:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.3
-
10 mM NAD+ in deionized water
-
10 mM Coenzyme A (CoASH) in deionized water
-
1 mg/mL 3-ketoacyl-CoA thiolase in phosphate buffer
-
1 mM 3-hydroxyacyl-CoA substrate (e.g., this compound) in deionized water
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.3)
-
50 µL of 10 mM NAD+
-
10 µL of 10 mM CoASH
-
10 µL of 1 mg/mL 3-ketoacyl-CoA thiolase
-
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 50 µL of the 1 mM 3-hydroxyacyl-CoA substrate and 30 µL of the L-3-hydroxyacyl-CoA dehydrogenase enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
To determine Km and Vmax, repeat the assay with varying concentrations of the 3-hydroxyacyl-CoA substrate.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
Figure 2. Experimental workflow for the coupled spectrophotometric assay.
Comparison with Alternative Acyl-CoA Derivatives
The provided quantitative data demonstrates that L-3-hydroxyacyl-CoA dehydrogenase exhibits a preference for medium-chain substrates (C8-C12), with 3-hydroxydecanoyl-CoA (C10) showing the highest maximal velocity.[1] The enzyme's affinity (indicated by a lower Km) is highest for longer-chain substrates (C12-C16).[1]
-
Even-Chain Alternatives (e.g., 3-Hydroxydodecanoyl-CoA - C12, 3-Hydroxytetradecanoyl-CoA - C14): These are common intermediates in the oxidation of prevalent dietary fatty acids. The enzyme displays high affinity and high activity towards these substrates, making them efficient sources of energy.
-
Shorter Odd-Chain Alternatives (e.g., 3-Hydroxyvaleryl-CoA - C5, 3-Heptanoyl-CoA - C7): While specific data for these is not in the provided table, the general trend suggests that the enzyme would have lower affinity (higher Km) and potentially lower maximal velocity for these shorter chains compared to the medium-chain substrates.
-
Longer Odd-Chain Alternatives (e.g., 3-Hydroxypentadecanoyl-CoA - C15): Based on the trend, it is expected that the enzyme would have a high affinity (low Km) for this substrate, similar to other long-chain derivatives, but a reduced maximal velocity compared to medium-chain substrates.
References
A Comparative Analysis of 3-Hydroxytridecanoyl-CoA and Its Synthetic Analogs in Modulating Cellular Processes
For researchers, scientists, and drug development professionals, understanding the nuanced differences between endogenous molecules and their synthetic counterparts is crucial for therapeutic innovation. This guide provides a comparative overview of the known biological effects of 3-hydroxytridecanoyl-CoA, a naturally occurring medium-chain 3-hydroxy fatty acid, and its synthetic analogs. While direct comparative studies are limited, this document synthesizes available data on their roles in metabolic regulation and inflammation, details relevant experimental protocols, and visualizes key pathways to inform future research and drug development efforts.
Introduction to 3-Hydroxyacyl-CoAs
3-Hydroxyacyl-Coenzyme A (CoA) molecules are critical intermediates in fatty acid metabolism, primarily formed during the beta-oxidation of fatty acids within the mitochondria. The enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a key step in energy production.[1] Deficiencies in this enzyme can lead to serious metabolic disorders, highlighting its importance in maintaining metabolic homeostasis.[2] Beyond their metabolic role, emerging evidence suggests that 3-hydroxy fatty acids and their derivatives possess diverse biological activities, including anti-inflammatory and antimicrobial properties.[3] This has spurred interest in the development of synthetic analogs to explore and potentially exploit these effects for therapeutic purposes.
Data Summary: A Comparative Look at Biological Activities
| Compound Class | Biological Effect | Experimental Model | Key Findings |
| 3-Hydroxy Fatty Acids (Natural) | Anti-inflammatory | RAW264.7 murine macrophages | 3-Hydroxydecanoic acid inhibited LPS-induced expression of reactive oxygen species (ROS), TNF-α, cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).[3] |
| Anti-allergic | RBL-2H3 rat mast cells | 3-Hydroxydecanoic acid reduced degranulation and expression of histamine (B1213489) and β-hexosaminidase.[3] | |
| Metabolic Regulation | Mice lacking L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) | SCHAD deficiency is associated with lower body weight, reduced fat mass, and altered insulin (B600854) secretion, indicating a role for 3-hydroxyacyl-CoAs in energy balance.[4] | |
| Synthetic Hydroxy Chalcone Analogs | Anti-inflammatory | In vitro COX assay | A 4'-fluoro-2'-hydroxy-4-methoxychalcone showed high anti-inflammatory activity. |
| Antioxidant | DPPH radical scavenging assay | A 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone exhibited significant antioxidant activity. | |
| Synthetic 3-Arylphthalide Derivatives | Anti-inflammatory | Bv.2 (microglia) and RAW 264.7 (macrophage) cells | 3-(2,4-dihydroxyphenyl)phthalide strongly inhibited nitric oxide (NO) production and reduced the expression of pro-inflammatory cytokines Il1b and Il6.[5] |
| Antioxidant | ABTS assay | 3-(2,4-dihydroxyphenyl)phthalide showed better antioxidant activity than the Trolox standard.[5] |
Key Signaling and Metabolic Pathways
The biological effects of 3-hydroxyacyl-CoAs and their analogs are intertwined with fundamental cellular pathways. Understanding these pathways is key to elucidating their mechanisms of action.
Mitochondrial Beta-Oxidation
This compound is an intermediate in the mitochondrial beta-oxidation of a 13-carbon fatty acid. This pathway is a major source of cellular energy.
Inflammatory Signaling Pathway
The anti-inflammatory effects of 3-hydroxy fatty acids and their analogs likely involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, which leads to the production of pro-inflammatory cytokines.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment for Anti-inflammatory Assays
-
Cell Lines: RAW264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound or its synthetic analogs for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Analysis: Supernatants are collected for cytokine analysis (ELISA), and cell lysates are prepared for protein (Western blot) or gene expression (RT-qPCR) analysis.
Measurement of Acyl-CoAs by Mass Spectrometry
A precise method for quantifying intracellular acyl-CoA levels is essential for studying their metabolic roles.
Synthesis of 3-Hydroxy Fatty Acid Analogs
The development of synthetic analogs is crucial for structure-activity relationship studies. Various synthetic routes have been explored to generate diverse 3-hydroxy fatty acids and their derivatives.[6][7]
A general synthetic approach often involves:
-
Asymmetric synthesis to establish the chiral center at the C3 position.
-
Chain elongation to achieve the desired carbon chain length.
-
Functional group manipulation to introduce different moieties for probing biological interactions.
Conclusion and Future Directions
While this compound and its related endogenous molecules show promise as modulators of metabolic and inflammatory processes, the field of their synthetic analogs is still developing. The available data suggests that synthetic modification of the 3-hydroxy fatty acid scaffold can lead to potent anti-inflammatory and antioxidant compounds. However, a significant gap exists in the literature regarding direct, head-to-head comparisons of these synthetic analogs with their natural counterparts.
Future research should focus on:
-
Systematic synthesis and screening of a library of this compound analogs with varied chain lengths, degrees of unsaturation, and functional group substitutions.
-
Direct comparative studies of the biological activities of these analogs against this compound in standardized in vitro and in vivo models.
-
Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this fascinating class of molecules.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. fiveable.me [fiveable.me]
- 3. Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
